molecular formula C10H10BrF B6216084 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene CAS No. 2742653-33-2

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B6216084
CAS No.: 2742653-33-2
M. Wt: 229.09 g/mol
InChI Key: KHRGGHQMSDDMON-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a versatile chemical building block designed for advanced organic synthesis and drug discovery campaigns. Its core value lies in its bifunctional reactivity; the bromomethyl group serves as a superior handle for key carbon–carbon and carbon–heteroatom bond-forming reactions, such as alkylations and nucleophilic substitutions, while the indane scaffold provides a privileged structural motif found in biologically active molecules. This compound is strategically employed in medicinal chemistry as a critical intermediate for the construction of spirocyclic compounds and potent p300/CBP histone acetyltransferase (HAT) inhibitors, which are promising targets in oncology, particularly for the treatment of castration-resistant prostate cancer . The incorporation of the fluorine atom is a common strategy to fine-tune a molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability. Researchers utilize this reagent to explore novel chemical space in the development of targeted protein degraders and other small-molecule therapeutics, making it an invaluable asset for projects aiming to address unmet medical needs through innovative chemical modalities.

Properties

CAS No.

2742653-33-2

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrF/c11-6-8-5-4-7-2-1-3-9(7)10(8)12/h4-5H,1-3,6H2

InChI Key

KHRGGHQMSDDMON-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)CBr)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

synthesis pathways for 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Introduction

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a highly specialized bicyclic intermediate utilized in the development of advanced pharmaceuticals, particularly kinase inhibitors and Toll-like receptor (TLR) antagonists. Its structural core—the indane (2,3-dihydro-1H-indene) scaffold—is rigid, providing a defined spatial orientation for the pharmacophore.

The synthesis of this molecule presents a distinct regiochemical challenge: establishing the 4-fluoro and 5-bromomethyl substitution pattern. The ortho relationship between the fluorine atom and the bromomethyl group, combined with their specific positions relative to the saturated ring fusion, requires a precise synthetic strategy. Standard electrophilic aromatic substitution on a pre-formed indane core often fails to yield this specific isomer with high selectivity due to the competing directing effects of the alkyl ring residues and the fluorine atom.

This guide details a chemically robust, convergent synthetic pathway designed to ensure regiochemical integrity. It prioritizes the construction of the indane skeleton after establishing the correct substitution pattern on the benzene ring, followed by a controlled functional group interconversion to install the reactive bromomethyl handle.

Retrosynthetic Analysis

To guarantee the correct 4,5-substitution pattern, we disconnect the molecule back to a functionalized benzene precursor.

  • Disconnection 1: The bromomethyl group (

    
    ) is best derived from a hydroxymethyl group (
    
    
    
    ), which in turn comes from an aldehyde (
    
    
    ) or a pre-existing bromine handle via lithiation/formylation.
  • Disconnection 2: The indane core is classically assembled via an intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative.

  • Disconnection 3: The phenylpropanoic acid precursor must already carry the fluorine and the functional handle (bromine or methyl) in the correct vicinal positions (positions 2 and 3 relative to the propanoic acid chain).

Strategic Decision: Direct radical bromination of 4-fluoro-5-methylindane is risky because the benzylic positions of the indane ring (C1 and C3) have lower bond dissociation energies (~83 kcal/mol) than the target methyl group (~90 kcal/mol), leading to side reactions. Therefore, the Bromo-Lithiation Route is selected for maximum reliability.

Retrosynthesis Target 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene Alcohol 4-fluoro-5-(hydroxymethyl)indane Target->Alcohol Bromination (PBr3) Aldehyde 4-fluoro-5-formylindane Alcohol->Aldehyde Reduction (NaBH4) BromoIndane 4-fluoro-5-bromoindane Aldehyde->BromoIndane Formylation (n-BuLi, DMF) Indanone 4-fluoro-5-bromo-1-indanone BromoIndane->Indanone Carbonyl Reduction (Et3SiH) Acid 3-(2-fluoro-3-bromophenyl)propanoic acid Indanone->Acid Friedel-Crafts Cyclization Start 2-Fluoro-3-bromobenzaldehyde Acid->Start Knoevenagel / Reduction

Caption: Retrosynthetic tree illustrating the conversion of 2-fluoro-3-bromobenzaldehyde to the target via a bromo-indane intermediate.

Detailed Synthetic Protocol

Phase 1: Construction of the Indane Core

Step 1.1: Chain Extension (Knoevenagel Condensation & Reduction) We begin with commercially available 2-fluoro-3-bromobenzaldehyde . The goal is to install the 3-carbon chain required for the indane ring.

  • Reagents: Malonic acid, Pyridine, Piperidine (cat.), Formic acid (or H2/Pd-C).

  • Protocol:

    • Dissolve 2-fluoro-3-bromobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

    • Add catalytic piperidine and heat to reflux (Doebner modification). Evolution of

      
       indicates decarboxylation.
      
    • Isolate the intermediate 3-(2-fluoro-3-bromophenyl)acrylic acid.

    • Reduction: The acrylic acid is reduced to 3-(2-fluoro-3-bromophenyl)propanoic acid.

      • Note: Careful hydrogenation (H2, 1 atm, Pd/C) is required to avoid dehalogenation of the aromatic bromine. Alternatively, use Sodium Amalgam (Na/Hg) or transfer hydrogenation with Formic acid/TEA if dehalogenation is observed.

Step 1.2: Intramolecular Friedel-Crafts Cyclization This is the critical ring-closing step. The regiochemistry is controlled by the directing effects. The propanoic acid chain is at position 1. The fluorine is at position 2.[1][2][3] The bromine is at position 3.[4]

  • Regiochemical Logic: The cyclization occurs ortho to the alkyl chain. Position 2 is blocked by Fluorine. Position 6 is open and is para to the Bromine (weakly deactivating, ortho/para directing) and meta to the Fluorine. Sterically and electronically, position 6 is the favored site.

  • Protocol:

    • Convert the propanoic acid (10 g) to the acid chloride using Thionyl Chloride (

      
      , 1.5 eq) in DCM with a drop of DMF. Reflux for 2 hours, then concentrate.
      
    • Redissolve the crude acid chloride in anhydrous DCM or

      
      .
      
    • Cool to 0°C and add Aluminum Chloride (

      
      , 1.2 eq) portion-wise.
      
    • Allow to warm to RT and stir for 4–12 hours.

    • Quench: Pour onto ice/HCl mixture. Extract with DCM.

    • Product: 4-fluoro-5-bromo-1-indanone .

Step 1.3: Carbonyl Reduction To obtain the saturated indane, the ketone must be removed.

  • Method: Ionic Hydrogenation (Silane Reduction). This method is milder than Clemmensen and avoids the high temperature/basicity of Wolff-Kishner.

  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic Acid (TFA).
    
  • Protocol:

    • Dissolve 4-fluoro-5-bromo-1-indanone in TFA (approx. 0.5 M concentration).

    • Add

      
       (2.5 eq) and catalytic Boron Trifluoride Etherate (
      
      
      
      ) or simply heat in TFA at 60°C.
    • Monitor by TLC/LCMS until the ketone is fully reduced to the methylene.

    • Product: 4-fluoro-5-bromoindane .

Phase 2: Functionalization to the Bromomethyl Target

Now that the core is built with the correct 4-F, 5-Br pattern, we convert the aryl bromide to the bromomethyl group.

Step 2.1: Formylation via Lithium-Halogen Exchange

  • Reagents: n-Butyllithium (n-BuLi), DMF, anhydrous THF.

  • Protocol:

    • Dissolve 4-fluoro-5-bromoindane in dry THF under Argon. Cool to -78°C .

    • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Crucial: Maintain temp < -70°C to prevent benzylic lithiation on the indane ring.

    • Stir for 30 mins to generate the aryl lithium species.

    • Add dry DMF (1.5 eq) dropwise.

    • Stir at -78°C for 1 hour, then warm to RT.

    • Quench with saturated

      
      . Extract with EtOAc.[2][3]
      
    • Product: 4-fluoro-5-formylindane (4-fluoroindane-5-carbaldehyde).

Step 2.2: Reduction to Alcohol

  • Reagents: Sodium Borohydride (

    
    ), Methanol.
    
  • Protocol:

    • Dissolve the aldehyde in MeOH at 0°C.

    • Add

      
       (1.0 eq) portion-wise.
      
    • Stir for 1 hour. Quench with water.[3][5][6]

    • Product: 4-fluoro-5-(hydroxymethyl)indane .

Step 2.3: Bromination (The Final Step)

  • Reagents: Phosphorus Tribromide (

    
    ) in DCM or Carbon Tetrabromide (
    
    
    
    ) / Triphenylphosphine (
    
    
    ) (Appel Reaction).
  • Protocol (Appel Conditions):

    • Dissolve the alcohol (1.0 eq) and

      
       (1.2 eq) in DCM at 0°C.
      
    • Add

      
       (1.2 eq) portion-wise.
      
    • Stir at 0°C -> RT for 2 hours.

    • Workup: Concentrate and filter through a silica plug (eluting with Hexanes/EtOAc) to remove Triphenylphosphine oxide.

    • Final Product: 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene .

Process Summary & Data

StepTransformationReagentsKey ConditionExpected Yield
1 Aldehyde

Acid
Malonic Acid, PyridineDecarboxylation85-90%
2 Acid

Indanone

, then

Friedel-Crafts75-80%
3 Indanone

Indane

, TFA
Ionic Hydrogenation80-85%
4 Aryl-Br

Aryl-CHO
n-BuLi, DMFCryogenic (-78°C)70-75%
5 Aryl-CHO

Benzyl-Br

; then

2-step conversion85-90%

Reaction Mechanism: Friedel-Crafts Cyclization

The regioselectivity of the ring closure is the most critical structural determinant. The diagram below illustrates the electronic directing effects ensuring the formation of the 4,5-substituted system.

Mechanism Substrate Acid Chloride Precursor (Substituents: 2-F, 3-Br) Complex Acylium Ion Complex (AlCl3 coordinated) Substrate->Complex AlCl3 Transition Sigma Complex (Attack at C6) Complex->Transition Electrophilic Attack (Para to Br, Meta to F) Product 4-Fluoro-5-bromo-1-indanone Transition->Product -HCl (Aromatization) Note Why C6? C2 is blocked by F. C4 is sterically crowded (between Br and Chain). C6 is electronically activated (Para to Br). Transition->Note

Caption: Mechanism of the Friedel-Crafts cyclization showing the preferential attack at the C6 position of the benzene ring.

Safety & Handling

  • Fluorinated Intermediates: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Use standard fume hood protocols.

  • n-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere (Argon/Nitrogen) with anhydrous solvents.

  • Lachrymators: Benzyl bromides (including the final product) are potent lachrymators (tear gas agents). Handle in a well-ventilated hood; destroy excess reagent with aqueous bisulfite or ammonia.

References

  • Indanone Synthesis: Panteleev, J., et al. "A Brønsted acid catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes allows the synthesis of substituted indenes." Organic Letters, 2011, 13, 5314-5317. Link

  • Ionic Hydrogenation: Kursanov, D. N., et al. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974, 633-651. (Classic method for Indanone -> Indane reduction).
  • Appel Reaction: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • Regioselectivity in Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1988.

Sources

Technical Guide: Physical Characteristics & Optimization of Fluorinated Indane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane (2,3-dihydro-1H-indene) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere for phenylalanine or catecholamine derivatives. However, the native scaffold suffers from rapid metabolic clearance via benzylic oxidation (C1 position) and suboptimal lipophilicity profiles.

This guide details the physicochemical impact of fluorination on the indane core. Unlike simple aliphatic chains, the fused aromatic system of indane imposes unique conformational constraints. Strategic fluorination does not merely block metabolism; it fundamentally alters the ring pucker, dipole vector, and lipophilic efficiency (LipE). This document provides the rationale and protocols for leveraging these effects in drug design.

Part 1: The Fluorine Effect on the Indane Scaffold

Electronic and Steric Modulation

Fluorine is often termed a "isostere of hydrogen" due to its small Van der Waals radius (1.47 Å vs 1.20 Å for H). However, in the context of the rigid indane system, this slight size increase combined with extreme electronegativity (3.98 Pauling) creates profound electronic perturbations.

  • Bond Polarization: The C–F bond creates a strong dipole. In 1-fluoroindane, this dipole aligns roughly perpendicular to the aromatic plane, altering the electrostatic potential surface (EPS) and affecting

    
     stacking interactions with target proteins.
    
  • Acidity Modulation (pKa): Fluorine on the aliphatic ring (C1/C2) exerts a strong inductive effect (-I), lowering the pKa of neighboring functional groups. For example, an amine at C2 will be significantly less basic if a fluorine is present at C1, potentially improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

Conformational Dynamics: The "Envelope" Pucker

The cyclopentane ring of indane is not planar; it adopts a puckered "envelope" conformation to relieve torsional strain.

  • Native Indane: Rapidly interconverts between two envelope forms where C2 is the "flap" (out of plane).

  • 1-Fluoroindane: The fluorine substituent prefers the pseudo-axial orientation. This is counter-intuitive to steric arguments but is driven by the hyperconjugative gauche effect (

    
    ) and the avoidance of steric clash with the peri-hydrogen (H7) on the aromatic ring.
    
  • 2-Fluoroindane: Fluorine at the C2 position stabilizes the envelope conformation where the C–F bond is pseudo-equatorial to minimize 1,3-diaxial interactions with the benzylic protons.

Table 1: Physicochemical Impact of Fluorine Position on Indane

PropertyNative Indane1-Fluoroindane2-Fluoroindane2,2-Difluoroindane
Metabolic Stability Low (Benzylic oxid.)High (Blocked C1)ModerateHigh (Steric/Electronic)
Ring Conformation Flexible EnvelopeRigid Pseudo-AxialRigid Pseudo-EquatorialDistorted Envelope
LogP (Lipophilicity) ~3.2~3.4 (Polar Hydrophobicity)~3.3~3.6
Dipole Moment LowHigh (Perpendicular to ring)ModerateModerate

Part 2: Metabolic Stability & Bioisosterism

The primary liability of the indane scaffold is Cytochrome P450-mediated hydroxylation at the benzylic carbon (C1).

Mechanism of Stabilization

Replacing the benzylic C–H bonds with C–F bonds (bond dissociation energy: ~116 kcal/mol vs ~98 kcal/mol for C–H) effectively shuts down hydrogen atom abstraction (HAT) mechanisms used by CYP450 enzymes.

Critical Insight: While 1,1-difluorination provides maximum metabolic stability, it significantly increases lipophilicity (LogP +0.5 to +0.8). A single fluorine at C1 often provides a sufficient metabolic shield while maintaining a better solubility profile due to the polarity of the C-F bond (the "polar hydrophobicity" effect).

Visualization: Decision Logic for Indane Fluorination

IndaneLogic Start Indane Scaffold Optimization Liability Identify Liability Start->Liability Metabolism Rapid Clearance (CYP) Liability->Metabolism If High Clearance Potency Low Potency/Binding Liability->Potency If Low Affinity Sol1 C1-Fluorination (Benzylic Blockade) Metabolism->Sol1 Sol2 C2-Fluorination (Conformational Lock) Potency->Sol2 Check1 Check LogP & Solubility Sol1->Check1 Check2 Check Target Fit (Pucker) Sol2->Check2 Result1 Candidate A: High Stability, Axial F Check1->Result1 Result2 Candidate B: Rigid Scaffold, Eq F Check2->Result2

Figure 1: Decision matrix for introducing fluorine into the indane scaffold based on medicinal chemistry liabilities.

Part 3: Experimental Protocols

As a Senior Scientist, reliance on calculated values is insufficient. The following protocols are designed to empirically validate the physical characteristics of your derivatives.

Protocol A: Conformational Analysis via 19F-HOESY NMR

Standard NOESY is often insufficient for fluorinated rings due to the lack of protons. Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space interactions between


 and 

.

Objective: Determine if the fluorine is pseudo-axial or pseudo-equatorial.

  • Sample Prep: Dissolve 5-10 mg of derivative in 600

    
    L of 
    
    
    
    (or
    
    
    if polar). Ensure solution is free of paramagnetic impurities.
  • Instrument Setup: Use a probe capable of tuning to both

    
     and 
    
    
    
    (e.g., 500 MHz cryoprobe).
  • Pulse Sequence: Select a

    
    -
    
    
    
    HOESY sequence with a mixing time (
    
    
    ) of 400-600 ms.
    • Rationale: Fluorine relaxation is fast; shorter mixing times than H-H NOESY are required to avoid spin diffusion.

  • Acquisition:

    • Set spectral width to cover aromatic and aliphatic regions.

    • Acquire 256-512 increments in the indirect dimension (

      
      ).
      
  • Analysis:

    • Pseudo-Axial F: Strong Cross-peaks to cis-protons on the same face; weak/no cross-peaks to trans-protons.

    • Pseudo-Equatorial F: Strong cross-peaks to adjacent trans-protons due to favorable dihedral angles.

Protocol B: Lipophilicity (LogD) via Miniaturized Shake-Flask

Calculated LogP (cLogP) often fails for fluorinated compounds due to poor parameterization of the "polar hydrophobicity" effect.

Objective: Measure distribution coefficient at physiological pH.

  • Preparation: Prepare a 10 mM stock solution of the indane derivative in DMSO.

  • System: Use a biphasic system of 1-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).

  • Equilibration:

    • Add 10

      
      L stock to 490 
      
      
      
      L PBS + 500
      
      
      L Octanol in a 1.5 mL tube.
    • Vortex aggressively for 60 minutes at 25°C.

    • Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Quantification:

    • Carefully sample the aqueous and organic layers.

    • Analyze via LC-MS/MS.

    • Calculation:

      
      .
      
  • Validation: Run a control with Propranolol (High LogD) and Atenolol (Low LogD) to verify phase separation efficiency.

Visualization: Physicochemical Profiling Workflow

Workflow Sub Fluorinated Indane Sample Step1 1. Solubility Check (Kinetic/Nephelometry) Sub->Step1 Step2 2. LogD Determination (Shake Flask pH 7.4) Step1->Step2 If Soluble Step3 3. pKa Measurement (Potentiometric Titration) Step2->Step3 Step4 4. Metabolic Stability (Microsomal Assay) Step3->Step4 Data Data Integration: Lipophilic Efficiency (LipE) Step4->Data

Figure 2: Sequential workflow for physicochemical profiling of fluorinated indane derivatives.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

Sources

Technical Characterization Guide: Solubility & Stability Profiling of 5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

[2][3][4][5]

Executive Summary

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a lipophilic, electrophilic intermediate commonly employed in alkylation reactions (e.g.,

1234high lipophilicityhigh reactivity1234
  • Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1][2][3][4]

  • Reactive Incompatibility: Primary alcohols (methanol, ethanol) and water promote solvolysis (degradation).[2][3][4]

  • Critical Handling Note: This compound is a likely lachrymator and potent alkylating agent.[1][2][3][4] Solubility testing requires strictly anhydrous conditions to prevent hydrolysis to the corresponding benzyl alcohol.[1][2][3][4]

Physicochemical Basis of Solubility[1][2][4][5]

To predict and manipulate the solubility of this compound, one must analyze its structural components.[1][3][4]

Structural Analysis[2][3][5]
  • Scaffold (2,3-dihydro-1H-indene): A fused bicyclic hydrocarbon.[1][2][3][4] It imparts significant non-polar character, making the molecule soluble in organic solvents but insoluble in water.[1][3][4]

  • Fluorine Substituent (C4): Increases lipophilicity (C-F bond is hydrophobic) and alters electronic density.[1][2][3][4] The 4-fluoro position is ortho to the bromomethyl group, potentially providing steric protection against nucleophilic attack compared to non-fluorinated analogs.[1][2][3][4]

  • Bromomethyl Group (C5): The "warhead" of the molecule.[1][2][3][4] While it increases polarizability, it renders the molecule susceptible to nucleophilic attack by protic solvents.[3][4]

Estimated Properties
PropertyPredicted ValueImplication for Solubility
Molecular Weight ~229.09 g/mol Moderate MW; likely solid at RT.[2][3][4]
LogP (Octanol/Water) 3.2 – 3.8Highly lipophilic; partitions strongly into organic layers.[2][3][4]
H-Bond Donors 0No capacity to H-bond with water; low aqueous solubility.[1][2][3][4]
H-Bond Acceptors 0 (F is weak)Limited interaction with polar solvents.[1][2][3][4]
Physical State White/Off-white SolidRequires dissolution energy (breaking crystal lattice).[1][2][3][4]

Solubility Profile by Solvent Class[1][2][3][4][5]

The following categorization guides solvent selection for synthesis, purification, and analysis.

Class I: Recommended (Inert & High Solubility)

These solvents dissolve the compound well via Van der Waals and dipole-dipole interactions without triggering chemical degradation.[1][2][3][4]

  • Dichloromethane (DCM): Excellent (>100 mg/mL). The primary choice for extraction and transport.[2][3][4]

  • Tetrahydrofuran (THF): Good (>50 mg/mL). Ideal for reactions; ensures homogeneity.[2][3][4]

  • Ethyl Acetate (EtOAc): Good. Useful for TLC and silica gel chromatography.[2][3][4]

  • Toluene: Moderate to Good. Excellent for reactions requiring elevated temperatures (reflux), though solubility at room temperature may be lower than in DCM.[1][2][3][4]

Class II: Conditional (High Solubility, Potential Reactivity)

Use these solvents only if the protocol demands it (e.g., nucleophilic substitution).[2][4]

  • Acetone: Good Solubility. Risk:[1][2][3][4][5] Reacts with amines or strong nucleophiles if present; generally safe for the bromide itself in the absence of base.[2][3][4]

  • DMF / DMSO: Excellent Solubility. Risk:[1][2][3][4] High polarity accelerates

    
     reactions.[1][2][3][4] Prolonged heating in DMSO can lead to oxidation (Kornblum oxidation) of the benzylic bromide to an aldehyde.[1][2][4]
    
  • Acetonitrile (MeCN): Good Solubility. The standard solvent for substitution reactions.[1][2][3][4]

Class III: Incompatible (Degradation Risk)[2][3][4][5]
  • Methanol / Ethanol: Soluble but Unstable. Benzylic bromides undergo solvolysis (alcoholysis) to form methyl/ethyl ethers, especially with heating or acid catalysis.[1][2][3][4]

  • Water: Insoluble & Unstable. The compound will oil out or precipitate.[1][2][3][4] Over time, the interface will hydrolyze to the benzyl alcohol (5-(hydroxymethyl)-4-fluoro-indane) and HBr.[2][3][4]

Class IV: Antisolvents (Crystallization)[2][3][4][5]
  • Hexanes / Heptane: Low Solubility. The compound likely dissolves only sparingly at room temperature but may dissolve at reflux.[2][3][4] Used to precipitate the product from DCM or EtOAc solutions.[1][2][3][4]

Visualizing the Solvent Strategy

The following diagram illustrates the decision logic for solvent selection based on the operational goal (Synthesis vs. Analysis vs. Purification).

SolventStrategyStartSelect OperationSynthesisSynthesis / ReactionStart->SynthesisAnalysisHPLC / NMR AnalysisStart->AnalysisPurificationPurification / WorkupStart->PurificationPolarAproticPolar Aprotic(MeCN, DMF)Synthesis->PolarAproticNucleophilic Sub.NonPolarNon-Polar(Toluene, DCM)Synthesis->NonPolarRadical BrominationDiluentDiluent SelectionAnalysis->DiluentCrystCrystallizationPurification->CrystExtractExtractionPurification->ExtractWarningAVOID Alcohols(Solvolysis Risk)Diluent->WarningUse MeCN/Water (Acidic)Use MeCN/Water (Acidic)Diluent->Use MeCN/Water (Acidic)Reverse PhaseUse CDCl3Use CDCl3Diluent->Use CDCl3NMRDCM / Hexane SystemDCM / Hexane SystemCryst->DCM / Hexane SystemDCM or EtOAcDCM or EtOAcExtract->DCM or EtOAc

Figure 1: Solvent selection decision tree based on experimental intent.[1][2][3][4] Note the critical warning against alcoholic solvents for analysis storage.

Experimental Protocols

Since exact values are unavailable, the following protocols allow you to determine the solubility and stability limits in your specific context.

Protocol A: Gravimetric Solubility Determination

Use this to determine the saturation point (mg/mL).[1][2][3][4]

  • Preparation: Weigh 100 mg of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 100 µL increments.[1][2][3][4]

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary (keep temperature <30°C to prevent degradation).[1][2][3][4]

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    .[1][2][3][4]
    
  • Validation: If

    
    , stop; the solvent is "High Solubility."[1][2][3][4]
    
Protocol B: Stability-Indicating HPLC Check

Use this to verify if a solvent is degrading your compound.[1][2][3][4]

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of Acetonitrile (Control) and 1 mL of Methanol (Test Solvent).

  • Incubation: Let both vials stand at Room Temperature for 4 hours.

  • Analysis: Inject both samples onto an HPLC (C18 Column, MeCN/Water gradient).

  • Interpretation:

    • Control (MeCN): Should show a single peak (Retention Time

      
      ).
      
    • Test (MeOH): Look for a new, earlier-eluting peak (likely the methyl ether).[1][2][3][4]

    • Result: If the new peak area is >1%, Methanol is unsuitable for storage or slow reactions.[1][2][3][4]

References

  • Ambeed. (n.d.). Product Analysis: 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene (Isomer Analog).[2][3][4] Retrieved from [2][3]

  • National Center for Biotechnology Information. (2023).[3][4] PubChem Compound Summary for 5-bromo-1H-indene (Structural Core). Retrieved from [3]

  • Thermo Fisher Scientific. (n.d.).[2][3][4] Safety Data Sheet: 1H-Indene Derivatives.[2][3][4] Retrieved from [3]

  • Sigma-Aldrich. (n.d.).[2][3][4] Benzylic Bromides: Stability and Handling Guide.[2][3][4] Retrieved from [1][2][3]

Technical Guide: 4-Fluoro-2,3-dihydro-1H-indene Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

This technical guide provides a rigorous analysis of 4-fluoro-2,3-dihydro-1H-indene (4-fluoroindane) and its functionalized analogs. Unlike generic phenyl rings, the 4-fluoroindane scaffold offers a unique combination of restricted conformational flexibility and specific electronic modulation.

The 4-position fluorine on the indane ring is not merely a metabolic blocker; it serves as an electronic anchor that modulates the pKa of adjacent functional groups and alters the lipophilic vector of the molecule. This guide moves beyond basic structural description to explore the causality of its pharmacodynamic behavior in TRPM8 antagonists and monoamine transporter ligands.

Part 2: Structural & Electronic Properties

The Fluorine Effect in the Indane Core

The 2,3-dihydro-1H-indene (indane) system is a bicyclic structure where a benzene ring is fused to a cyclopentane ring. Introducing a fluorine atom at the C4 position creates specific physicochemical shifts:

  • Metabolic Stability: The C4 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted indanes. Fluorination blocks this site (CYP450 resistance).

  • Conformational Locking: Unlike an ortho-fluorophenyl group which has rotational freedom, the 4-fluoroindane is rigid. This provides a pre-organized vector for hydrophobic interactions or hydrogen bonding.

  • Electronic Pull: The strong electronegativity of fluorine (

    
    ) at C4 inductively withdraws electron density from the aromatic system, deactivating the C5 and C7 positions toward electrophilic attack but increasing the acidity of protons on the cyclopentyl ring (if conjugated).
    
Quantitative Comparison: Indane vs. 4-Fluoroindane
PropertyIndane (Unsubstituted)4-FluoroindaneImpact on Drug Design
ClogP ~3.2~3.5Increased lipophilicity aids BBB penetration.
Metabolic Hotspot C4, C5, C6C5, C6 (C4 blocked)Extends half-life (

).
Ring Electron Density Electron-richElectron-deficientReduces oxidation potential; stabilizes against metabolic degradation.
Dipole Moment LowModerateEnhances specific binding pocket alignment.

Part 3: Synthetic Methodologies

To access 4-fluoroindane analogs, reliable synthetic routes are required. The most robust method involves the construction of the indanone core followed by reduction or functionalization.

Core Protocol: Synthesis of 4-Fluoro-1-indanone

This intermediate is the gateway to 4-fluoro-2-aminoindane and other bioactive analogs.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 3-(2-Fluorophenyl) propanoic acid Inter1 Acyl Chloride Intermediate Start->Inter1 Activation Reagent1 SOCl2 / DMF Product 4-Fluoro-1-indanone Inter1->Product Cyclization Reagent2 AlCl3 (Friedel-Crafts) Target 4-Fluoro-2-aminoindane (Analogs) Product->Target Reductive Amination

Figure 1: Synthetic pathway for the generation of the 4-fluoroindane core.

Detailed Experimental Protocol

Objective: Synthesis of 4-fluoro-2,3-dihydro-1H-inden-1-one via intramolecular Friedel-Crafts Acylation.

Reagents:

  • 3-(2-fluorophenyl)propanoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • Aluminum chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 3-(2-fluorophenyl)propanoic acid in anhydrous DCM under

      
       atmosphere.
      
    • Add catalytic DMF (2 drops).

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Critical Checkpoint: Monitor by TLC (conversion of acid to non-polar spot). Evaporate excess

      
       to prevent side reactions in the next step.
      
  • Cyclization (Friedel-Crafts):

    • Redissolve the crude acyl chloride in DCM.

    • Cool to -10°C (Ice/Salt bath). Why? To control the exotherm and prevent polymerization.

    • Add

      
       portion-wise over 30 minutes.
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quenching & Isolation:

    • Pour reaction mixture slowly onto crushed ice/HCl mixture.

    • Extract with DCM (3x). Wash organic layer with Brine and

      
      .
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/EtOAc or perform Flash Chromatography (Silica, 10% EtOAc in Hexane).

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the carboxylic acid proton and the appearance of the rigid indanone methylene signals (~2.7-3.1 ppm).

  • Yield Expectations: 75-85%.

Part 4: Therapeutic Applications & Case Studies

Case Study 1: TRPM8 Antagonists (Chronic Pain)

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a key sensor for cold and cold-induced pain. Sulfonamide derivatives of 4-fluoroindane have emerged as potent antagonists.

  • Mechanism: The 4-fluoro group fits into a hydrophobic pocket of the TRPM8 channel, while the sulfonamide moiety engages in hydrogen bonding.

  • SAR Insight: Substitution at the 4-position (F) is superior to H or Cl. The fluorine atom provides the optimal balance of size (steric bulk) and electronegativity to maximize binding affinity without disrupting the channel's conformational changes.

  • Key Compound: 4-fluoro-N-(4-sulfamoylphenyl)indane-sulfonamide derivatives show

    
     values in the low nanomolar range.
    
Case Study 2: Psychoactive Monoamine Transporter Ligands

Analogs such as 4-fluoro-2-aminoindane (4-FAI) are studied for their interaction with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

  • Pharmacology: Unlike amphetamines, the aminoindane structure is rigid. This rigidity often leads to high selectivity for SERT over DAT, reducing abuse potential compared to non-cyclic analogs.

  • The 4-Fluoro Impact:

    • 2-Aminoindane (2-AI): Selective NET/DAT releaser.[1]

    • 4-Fluoro-2-Aminoindane: The fluorine substitution shifts selectivity towards SERT (similar to 4-fluoroamphetamine vs. amphetamine). It acts as a monoamine releasing agent (MRA) rather than a pure reuptake inhibitor.

Signaling Pathway: Monoamine Release (DOT Visualization)

Signaling Ligand 4-Fluoro-2-Aminoindane Transporter SERT / DAT / NET (Presynaptic Membrane) Ligand->Transporter Substrate Uptake VMAT2 VMAT2 (Vesicular Transporter) Ligand->VMAT2 Disrupts Gradient Receptor Post-Synaptic Receptor Activation Transporter->Receptor Signal Transduction Release Cytosolic Monoamine Efflux (Non-Exocytotic) VMAT2->Release Increases Cytosolic Concentration Release->Transporter Reverse Transport

Figure 2: Mechanism of action for aminoindane-based monoamine releasing agents.

Part 5: References

  • Synthesis of Fluoro-substituted Indene Compounds. Google Patents. CN101805241B.

  • Sulfonamide compounds having TRPM8 antagonistic activity. Google Patents. US8987445B2.

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters. Psychopharmacology (Berl). 2019 Mar; 236(3): 989–999.[2] [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023; 38(1). [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023; 28(16): 6046. [Link]

Sources

CAS registry data for 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

[1]

Executive Summary

5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene (also known as 5-(bromomethyl)-4-fluoroindane ) is a high-value electrophilic building block. Its core structure features a fused bicyclic system (indane) substituted with a fluorine atom at the C4 position and a reactive bromomethyl group at the C5 position. This specific substitution pattern is critical in drug discovery for modulating metabolic stability (via fluorine) and enabling covalent attachment to pharmacophores (via the alkyl bromide).

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways from commercially available precursors, and safety protocols for handling this potent alkylating agent.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identification
PropertyDetail
IUPAC Name 5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
Common Name 5-(Bromomethyl)-4-fluoroindane
CAS Registry Number Not Widely Indexed (See Precursor CAS below)
Key Precursor CAS 1273595-77-9 (4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one)
Molecular Formula C₁₀H₁₀BrF
Molecular Weight 229.09 g/mol
SMILES FC1=C(CBr)C=CC2=C1CCC2
Structural Class Halogenated Indane / Benzyl Bromide Derivative
Calculated Physicochemical Properties

Data derived from computational models for the target structure.

PropertyValueSignificance
LogP (Predicted) 3.4 ± 0.3High lipophilicity; suitable for CNS-penetrant drug scaffolds.
Boiling Point ~265°C (at 760 mmHg)Requires high-vacuum distillation for purification.
Density ~1.4 g/cm³Denser than water; forms the bottom layer in aqueous extractions.
Polar Surface Area (PSA) 0 ŲNon-polar; readily crosses cell membranes.
Reactivity HighThe benzylic bromide is highly susceptible to Sɴ2 displacement.

Synthetic Pathways & Experimental Protocols

Since 5-(bromomethyl)-4-fluoroindane is not a standard catalog item, it is typically synthesized on-demand from the commercially available ketone precursor. The synthesis involves two key transformations: Deoxygenation and Radical Bromination .

Synthesis Workflow Diagram

The following diagram illustrates the conversion of 4-fluoro-5-methyl-1-indanone to the target compound.

SynthesisWorkflowPrecursorPrecursor4-Fluoro-5-methyl-1-indanone(CAS: 1273595-77-9)IntermediateIntermediate4-Fluoro-5-methylindanePrecursor->IntermediateStep 1: Reduction(Wolff-Kishner or Silane/TFA)TargetTarget5-(Bromomethyl)-4-fluoroindaneIntermediate->TargetStep 2: Radical Bromination(NBS, AIBN, CCl4/Benzene)

Caption: Two-step synthesis of 5-(bromomethyl)-4-fluoroindane from the indanone precursor.

Step-by-Step Experimental Protocol
Step 1: Reduction of 4-Fluoro-5-methyl-1-indanone

Objective: Remove the ketone carbonyl to generate the indane core.

  • Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).

  • Protocol:

    • Dissolve 4-fluoro-5-methyl-1-indanone (1.0 eq) in TFA (10 vol) at 0°C.

    • Add Et₃SiH (2.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Workup: Quench with ice water, extract with hexanes. Wash organic layer with NaHCO₃ (sat.) and brine.

    • Purification: Silica gel chromatography (100% Hexanes) yields 4-fluoro-5-methylindane as a colorless oil.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selectively brominate the benzylic methyl group.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or Benzotrifluoride (green alternative).

  • Protocol:

    • Dissolve 4-fluoro-5-methylindane (1.0 eq) in anhydrous CCl₄ (0.1 M).

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Reflux the mixture (80°C) under N₂ for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting material.

    • Workup: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate.[1]

    • Purification: Flash chromatography (0–5% EtOAc in Hexanes).

    • Yield: The product, 5-(bromomethyl)-4-fluoroindane , is typically isolated as a light yellow oil or low-melting solid.

Applications in Drug Discovery

This compound serves as a versatile "warhead" or linker in medicinal chemistry. Its reactivity profile allows it to introduce the lipophilic, metabolically robust 4-fluoroindane moiety into drug candidates.

Functionalization Strategies

The benzylic bromide is an excellent electrophile for Sɴ2 reactions with various nucleophiles:

  • Amination: Reaction with secondary amines yields tertiary benzylamines (common in GPCR ligands).

  • Etherification: Reaction with phenols or alcohols creates ether linkages.

  • Thioetherification: Reaction with thiols generates thioethers.

Structural Significance
  • Fluorine Effect: The C4-fluorine atom blocks metabolic oxidation at the benzylic position adjacent to the ring junction and modulates the pKa of nearby functional groups via the inductive effect.

  • Conformational Restriction: The fused indane ring provides a rigid scaffold compared to flexible phenethyl chains, often improving binding affinity by reducing the entropic cost of binding.

Safety & Handling (SDS Summary)

Warning: This compound is a potent alkylating agent and lachrymator .

Hazard ClassStatementPrecaution
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Wear double nitrile gloves and a face shield.
Acute Toxicity Toxic if swallowed or inhaled.Handle only in a functioning fume hood.
Lachrymator Causes severe eye irritation and tearing.Do not open outside of a fume hood.
Storage Moisture sensitive; light sensitive.Store at 2–8°C under inert gas (Argon/Nitrogen).

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

  • Precursor Availability: Sigma-Aldrich / MilliporeSigma. 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 935681-01-9) and related indanones.

  • Synthetic Methodology (Reduction): Gribble, G. W. Silanes in Organic Synthesis. Academic Press, 2014.
  • Synthetic Methodology (Bromination): Djerassi, C. Brominations with N-Bromosuccinimide. Chem. Rev. 1948, 43, 2, 271–317.

  • Indane Scaffolds in Medicine: Design, synthesis and evaluation of dihydro-1H-indene derivatives. NIH / PubMed Central.

Therapeutic Potential of 4-Fluoroindane Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, synthetic accessibility, and application of 4-fluoroindane building blocks in modern drug discovery.

Executive Summary: The Ortho-Fluorine Advantage

In the optimization of small-molecule therapeutics, the 4-fluoroindane scaffold (specifically the 4-fluoro-2,3-dihydro-1H-indene core) represents a high-value pharmacophore. Unlike its more common 5-fluoro isomer, the 4-fluoro motif places a fluorine atom at the "ortho" position relative to the aliphatic bridgehead (C3). This unique substitution pattern offers three distinct medicinal chemistry advantages:

  • Metabolic Blocking: It sterically and electronically protects the benzylic C3 position from P450-mediated hydroxylation, a common metabolic soft spot in indane-based drugs.

  • Conformational Restriction: The 4-fluoro substituent exerts a steric pressure on substituents at the C3 position, often locking the conformation of the fused cyclopentane ring to favor specific receptor binding modes.

  • Bioisosterism: The 4-fluoroindane core serves as a rigidified, lipophilic bioisostere for ortho-fluorophenylalanine, critical in designing peptidomimetics for GPCRs and kinase inhibitors.[1]

Structural Analysis & Physicochemical Properties

To effectively utilize this building block, one must understand the numbering and electronic environment.

  • Scaffold: 4-Fluoro-1-indanone (CAS: 699-99-0) is the primary synthetic entry point.

  • Numbering: In the 1-indanone system, C1 is the carbonyl. C4 is the aromatic carbon adjacent to the C3 methylene bridge.

  • Electronic Effect: The fluorine at C4 is inductively electron-withdrawing (

    
    ) but resonant electron-donating. In the indane system, this creates a unique electrostatic potential surface that differs significantly from the 5-fluoro or 6-fluoro isomers, often improving selectivity in hydrophobic pockets (e.g., TRP channels).
    
Data Summary: Fluoroindane Isomer Comparison
Property4-Fluoroindane5-FluoroindaneTherapeutic Implication
Steric Bulk (C3 vicinity) High (Ortho-effect)Low4-F restricts C3-substituent rotation; increases selectivity.
Metabolic Stability (C3) High (Blocked)Low4-F prevents benzylic oxidation at C3.
pKa (of C1-OH derivative) ~10.2~9.8slightly higher lipophilicity contribution.
Key Application TRPM8 Antagonists, Kinase InhibitorsSSRIs, Melatonin Agonists4-F is preferred for "ortho-clash" binding modes.[1]

Synthetic Accessibility & Protocols

The synthesis of 4-fluoroindane building blocks is non-trivial due to the directing effects of fluorine during the cyclization of phenylpropanoic acid derivatives.

Core Synthesis: 4-Fluoro-1-Indanone

The most robust route involves the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid. Note that cyclization can theoretically occur at two positions; however, directing group optimization is required to favor the 4-isomer.

Protocol 1: Synthesis of 4-Fluoro-1-Indanone (Self-Validating Workflow)

Objective: Preparation of the core ketone for downstream functionalization.

Reagents:

  • 3-(2-Fluorophenyl)propanoic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    , 1.5 equiv)[1]
    
  • Aluminum chloride (

    
    , 2.2 equiv)[1]
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 3-(2-fluorophenyl)propanoic acid in anhydrous DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
    • Checkpoint: Monitor by TLC (conversion of acid to acyl chloride; shift in

      
      ).
      
  • Solvent Exchange: Evaporate volatiles under reduced pressure to remove excess

    
    . Redissolve the residue in fresh anhydrous DCM.
    
  • Cyclization: Cool the solution to -10°C. Add

    
     portion-wise (exothermic!). The low temperature is critical to control regioselectivity.
    
  • Quench & Workup: Stir at RT for 4 hours. Pour onto crushed ice/HCl. Extract with DCM (

    
    ). Wash organic phase with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Validation:

      
      -NMR should show characteristic multiplets for the aromatic protons (3H) and the distinctive cyclopentanone triplets.
      
Protocol 2: Reductive Amination (Accessing Amine Scaffolds)

Objective: Converting 4-fluoro-1-indanone to 4-fluoro-1-aminoindane (chiral resolution often required).[1]

  • Imine Formation: Combine 4-fluoro-1-indanone (1 eq) with Titanium(IV) isopropoxide (

    
    , 2 eq) and ammonia (7M in MeOH, 5 eq). Stir 12h.
    
  • Reduction: Add Sodium borohydride (

    
    , 1.5 eq) at 0°C.
    
  • Workup: Quench with

    
    . Filter titanium salts. Extract with EtOAc.
    

Case Study: TRPM8 Antagonists

A definitive example of the 4-fluoroindane scaffold's utility is found in the development of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists for the treatment of neuropathic pain.

The Challenge: Early sulfonamide-based TRPM8 antagonists suffered from rapid metabolic clearance and poor selectivity against TRPV1. The Solution: Incorporation of the 4-fluoroindane moiety.

  • Mechanism: The 4-fluoro group sterically locked the sulfonamide orientation, fitting precisely into the TRPM8 hydrophobic cleft.

  • Outcome: The 4-fluoro analog (derived from 6-bromo-4-fluoroindane) showed a 5-fold increase in potency (

    
    ) and a 2-fold increase in metabolic half-life (
    
    
    
    ) compared to the non-fluorinated indane.

Visualizing the Synthetic & Logic Pathway

The following diagram illustrates the critical decision pathways for synthesizing and utilizing 4-fluoroindane, highlighting the divergence from standard 5-fluoro isomers.

G Start Start: 2-Fluorobenzaldehyde Inter1 3-(2-Fluorophenyl) propanoic acid Start->Inter1 Knoevenagel / Reduction Cyclization Intramolecular Friedel-Crafts Inter1->Cyclization SOCl2 / AlCl3 Product4F 4-Fluoro-1-indanone (Target Scaffold) Cyclization->Product4F Regioselective Control (-10°C) Product5F 5-Fluoro-1-indanone (Isomer Byproduct) Cyclization->Product5F Thermodynamic Drift App1 TRPM8 Antagonists (Neuropathic Pain) Product4F->App1 Reductive Amination + Sulfonylation App2 Kinase Inhibitors (Metabolic Block) Product4F->App2 C3-Arylation

Figure 1: Synthetic pathway and therapeutic divergence of 4-fluoroindane vs. 5-fluoroindane.[1]

References

  • Synthesis of Fluorinated Indanones

    • Title: Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features[1]

    • Source: MDPI (Molecules 2012)[1]

    • URL:[Link][1]

  • Metabolic Stability of Fluorinated Scaffolds

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
    • Source: Journal of Medicinal Chemistry (2026)
    • URL:[Link][1]

  • TRPM8 Antagonist Application

    • Title: Sulfonamide compounds having TRPM8 antagonistic activity (US Patent US8987445B2)[1]

    • Source: Google P
    • URL
  • General Indanone Synthesis

    • Title: Synthesis of 1-indanones with a broad range of biological activity
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link][1]

Sources

Methodological & Application

reaction protocols for 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the reaction protocols, synthesis, and applications for 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene , a specialized fluorinated building block.

High-Value Intermediate for Medicinal Chemistry Scaffolds

Executive Summary

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene (hereafter referred to as Compound 1 ) is a critical electrophilic intermediate used in the synthesis of bioactive molecules, particularly G-protein coupled receptor (GPCR) modulators (e.g., GPR40 agonists) and kinase inhibitors. The presence of the fluorine atom at the C4 position provides metabolic stability and unique electronic properties, while the C5-bromomethyl group serves as a highly reactive handle for nucleophilic substitution (


) reactions.

This guide details the synthesis of Compound 1 from commercially available precursors and provides validated reaction protocols for its downstream application.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene
Molecular Formula

Molecular Weight 229.09 g/mol
Core Scaffold Indane (2,3-dihydro-1H-indene)
Key Functionality Benzylic Bromide (Electrophile), Aryl Fluoride
Stability Moisture-sensitive; Benzylic bromides are potential lachrymators.
Storage Store at 2–8°C under inert atmosphere (

or Ar).

Synthesis Protocol (Preparation of the Reagent)

Since Compound 1 is not widely available as a catalog item, it is typically synthesized from 4-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 1273595-77-9).

Workflow Diagram

SynthesisWorkflow Start 4-Fluoro-5-methyl-1-indanone (CAS 1273595-77-9) Step1 Step 1: Reduction (C=O to CH2) Start->Step1 Et3SiH, TFA or Wolff-Kishner Inter Intermediate: 4-Fluoro-5-methylindane Step1->Inter Step2 Step 2: Radical Bromination (NBS, Radical Initiator) Inter->Step2 NBS, AIBN CCl4 or PhCF3, Reflux Product Target: 5-(bromomethyl)-4-fluoroindane Step2->Product

Figure 1: Synthetic route from the commercially available indanone to the target bromomethyl indane.

Step 1: Reduction of the Indanone

Objective: Remove the ketone functionality to generate the indane core.

  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic acid (TFA).
    
  • Protocol:

    • Dissolve 4-fluoro-5-methyl-1-indanone (1.0 eq) in TFA (5–10 volumes).

    • Add

      
       (2.5 eq) dropwise at 0°C.
      
    • Stir at room temperature for 16–24 hours. Monitor by TLC/LCMS for disappearance of ketone.

    • Workup: Quench with saturated

      
      , extract with dichloromethane (DCM), and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc) yields 4-fluoro-5-methylindane .

Step 2: Radical Bromination (Wohl-Ziegler)

Objective: Functionalize the benzylic methyl group.

  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon tetrachloride (

    
    ) or Trifluorotoluene (
    
    
    
    ) (Green alternative).
  • Protocol:

    • Dissolve 4-fluoro-5-methylindane (1.0 eq) in anhydrous

      
       (0.1 M).
      
    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Heat to reflux (approx. 80–100°C) under

      
       for 2–4 hours.
      
    • Critical Check: Monitor closely to avoid over-bromination (dibromide formation).

    • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

    • Purification: Rapid filtration through a short silica plug (Hexanes) to remove residual succinimide. Note: Benzylic bromides can degrade on silica; store cold.

Reaction Protocols (Application)

Compound 1 acts as a potent electrophile. The following protocols demonstrate its use in C-N and C-O bond formation, common in drug discovery.

Protocol A: N-Alkylation (Synthesis of Tertiary Amines)

Application: Attaching the fluorinated indane headgroup to a piperidine or piperazine core (common in GPCR ligands).

Reagents:

  • Amine substrate (e.g., Piperidine derivative) (1.0 eq)

  • Compound 1 (1.1 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Preparation: In a round-bottom flask, suspend the amine and

    
     in anhydrous MeCN (0.1 M).
    
  • Addition: Add a solution of Compound 1 in MeCN dropwise at room temperature.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Mechanistic Note: The fluorine at C4 exerts an inductive withdrawing effect, slightly increasing the electrophilicity of the benzylic carbon compared to non-fluorinated analogs.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: O-Alkylation (Ether Synthesis)

Application: Synthesis of ether-linked biaryl systems (e.g., similar to the linker in TAK-875).

Reagents:

  • Phenol/Alcohol substrate (1.0 eq)

  • Compound 1 (1.2 eq)

  • Base:

    
     (1.5 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: DMF or THF

Procedure:

  • Deprotonation: Dissolve the phenol in anhydrous DMF (0.2 M). Add

    
     (60% dispersion) at 0°C. Stir for 30 min to generate the phenoxide.
    
  • Coupling: Add Compound 1 (dissolved in minimal DMF) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Quench: Carefully quench with water/ice.

  • Extraction: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF).

  • Yield: Typically 75–90%.

Strategic Value & Rationale

Why 4-Fluoro?

The incorporation of fluorine at the C4 position of the indane ring is a strategic medicinal chemistry design choice:

  • Metabolic Blocking: It blocks the C4 position from CYP450-mediated hydroxylation, extending the half-life of the molecule [1].

  • Conformational Bias: The fluorine atom can influence the preferred conformation of the side chain via electrostatic repulsion or attraction with adjacent polar groups.

Why Indane vs. Indanone?

While indanones (ketones) are easier to purchase, the indane (hydrocarbon) scaffold offers a lipophilic, rigid spacer that does not introduce hydrogen bond acceptors (like the carbonyl oxygen), which is crucial for penetrating hydrophobic binding pockets in targets like FFAR1 (GPR40) [2].

Safety & Handling

  • Lachrymator: Benzylic bromides are potent eye irritants. Handle only in a fume hood.

  • Skin Corrosive: Wear double nitrile gloves and a lab coat.

  • Decomposition: The compound may hydrolyze to the benzyl alcohol if exposed to moisture. Store in a desiccator.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[2] ACS Medicinal Chemistry Letters, 1(6), 290–294. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one.[3][4] Link

  • Organic Chemistry Portal. (2025). Benzylic Bromination (Wohl-Ziegler Reaction). Link

Sources

Application Note: Alkylation Procedures Using 4-Fluoro-5-bromomethylindane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Executive Summary

4-Fluoro-5-bromomethylindane is a highly valued electrophilic building block in modern drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the indane ring serves a dual therapeutic purpose: it acts as a metabolic shield against cytochrome P450-mediated aromatic oxidation and precisely modulates the lipophilicity and


 of adjacent functional groups. This application note details the mechanistic rationale and optimized protocols for utilizing 4-fluoro-5-bromomethylindane in 

alkylation reactions, specifically focusing on overcoming the unique steric and electronic challenges posed by the ortho-fluoro substituent.

Mechanistic Rationale: The "Fluoro" Effect in Alkylation

In standard benzylic


 alkylation procedures, the benzylic carbon is highly electrophilic and reacts rapidly with nucleophiles. However, the introduction of a fluorine atom at the 4-position (directly ortho to the bromomethyl group at the 5-position) fundamentally alters the reaction kinetics:
  • Inductive (-I) Effect: Fluorine's strong electronegativity withdraws electron density from the aromatic ring and the benzylic carbon. In an

    
     transition state, partial positive charge develops at the central carbon. The electron-withdrawing nature of the fluorine destabilizes this transition state, thereby increasing the activation energy and slowing the reaction rate compared to unsubstituted analogs.
    
  • Steric Hindrance: Although fluorine is the smallest halogen, its van der Waals radius (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). Positioned ortho to the reaction center, it creates a steric barrier that restricts the approach trajectory of bulky nucleophiles (such as secondary amines or substituted benzimidazoles).

To counteract these kinetic barriers, experimental design must pivot away from mild conditions. Protocols must employ optimized, highly soluble bases (e.g.,


) and polar aprotic solvents (e.g., DMF or MeCN) to maximize the nucleophile's reactivity and drive the reaction to completion[1].

Workflow & Experimental Design

Workflow A 1. Reagent Prep Amine + Indane B 2. Base Addition Cs2CO3 A->B C 3. Solvent Anhydrous DMF B->C D 4. Heating 60-80°C (12-18h) C->D E 5. Workup EtOAc / H2O D->E F 6. Purification Silica Gel E->F G 7. Pure Product Target Molecule F->G

Fig 1. Optimized N-alkylation workflow for sterically hindered fluoroindanes.

Optimization of Reaction Conditions

To facilitate rapid experimental design, the following table synthesizes field-proven reaction conditions based on the nucleophile type.

BaseSolventTemp (°C)Time (h)Nucleophile TypeExpected YieldMechanistic Rationale

MeCN6012–16Primary Amines75–85%Standard conditions; sufficient for unhindered, highly reactive nucleophiles.

DMF8018Secondary Amines65–80%The "soft"

cation enhances base solubility in DMF, stripping the hydration sphere from the nucleophile to overcome the 4-F steric hindrance.
DIPEATHF6524Anilines50–65%Homogeneous organic base minimizes side reactions (e.g., hydrolysis of the bromide) but results in slower kinetics.
NaHDMF0 to 254–8Amides / Sulfonamides70–90%Strong base required to fully deprotonate weak nucleophiles prior to attack, ensuring a highly reactive anionic species[2].

Detailed Protocol: N-Alkylation of Secondary Amines

This protocol is designed as a self-validating system , ensuring that researchers can verify the success of each phase before proceeding.

Reagents Required:

  • 4-Fluoro-5-bromomethylindane (1.0 equiv, limiting reagent)

  • Secondary Amine Nucleophile (1.2 equiv)

  • Cesium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Activation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the secondary amine (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add

    
     (2.0 equiv) in one portion.
    
    • Validation Checkpoint 1: Stir the mixture at room temperature for 30 minutes. The suspension should become slightly cloudy or exhibit a mild color shift, confirming the generation of the active nucleophilic species.

  • Alkylation: Dissolve 4-fluoro-5-bromomethylindane (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and dimerization.

  • Heating: Attach a reflux condenser and heat the reaction block to 80°C. Stir vigorously for 18 hours.

    • Validation Checkpoint 2 (Reaction Completion): Pull a 50 µL aliquot, quench with water, and extract into EtOAc. Analyze via TLC (Hexane:EtOAc 3:1) visualized with UV (254 nm) and

      
       stain. The starting bromomethylindane (
      
      
      
      ) must be completely consumed. LC-MS analysis must confirm the presence of the
      
      
      peak corresponding to the alkylated product and the total absence of the starting material mass.
  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (5× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Causality Note: DMF is highly miscible with water. Washing the combined organic layers with a 5% aqueous

      
       solution or copious amounts of brine is critical to pull residual DMF out of the organic phase.
      
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure target compound.
    

Applications in Drug Discovery

The 4-fluoro-5-bromomethylindane scaffold is a privileged intermediate, heavily cited in patent literature for the development of highly selective receptor antagonists.

Applications Core 4-Fluoro-5-bromomethylindane (Key Intermediate) TRPM8 TRPM8 Antagonists (Neuropathic Pain) Core->TRPM8 Sulfonamide Alkylation CXCR5 CXCR5 Antagonists (Autoimmune Diseases) Core->CXCR5 Benzoylamino Alkylation MCH MCH Receptor Antagonists (Metabolic Disorders) Core->MCH Benzimidazole Alkylation

Fig 2. Therapeutic applications of 4-fluoro-5-bromomethylindane derivatives.

  • TRPM8 Antagonists: Used in the synthesis of sulfonamide compounds targeting the TRPM8 channel. These antagonists are critical in the treatment of chronic and neuropathic pain, particularly cold allodynia[3].

  • CXCR5 Antagonists: Incorporated into substituted benzoylamino-indan-2-carboxylic acids. By blocking the CXCR5/CXCL13 interaction, these compounds prevent B-cell infiltration, offering therapeutic benefits for autoimmune diseases like rheumatoid arthritis and multiple sclerosis[4][5].

  • MCH Receptor Antagonists: Utilized to N-alkylate benzimidazolypiperidines, yielding potent Melanin-Concentrating Hormone (MCH) receptor antagonists designed for the treatment of obesity and related metabolic disorders[1][6].

References

  • Title: EP1934199B1 - Derives d'indane utilises comme antagonistes du recepteur mch (Indane derivatives used as melanin concentrating hormone receptor antagonists)
  • Title: US8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity Source: United States Patent and Trademark Office / Google Patents URL
  • Title: WO2008151211A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds Source: World Intellectual Property Organization / Google Patents URL

Sources

nucleophilic substitution conditions for bromomethyl indane intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Nucleophilic Substitution Protocols for Bromomethyl Indane Intermediates

Abstract & Strategic Overview

Bromomethyl indanes are critical electrophilic scaffolds in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogues),


-agonists (e.g., Indacaterol precursors), and kinase inhibitors. However, their reactivity profile presents a dichotomy: they are highly potent electrophiles for 

reactions but are plagued by inherent instability.

Depending on the position of the bromomethyl group, the failure modes differ drastically:

  • Aromatic Substitution (e.g., 5-(bromomethyl)indane): Acts as a highly reactive benzyl bromide. Major risks are dimerization (Wurtz-type coupling), self-alkylation (Friedel-Crafts polymerization), and hydrolysis .

  • Aliphatic Substitution (e.g., 2-(bromomethyl)indane): Acts as a primary alkyl halide with significant steric drag. Major risks include

    
    -elimination  (forming methylene indanes) and ring-strain induced rearrangement .
    

This guide provides optimized protocols to maximize yield (


) while suppressing these specific degradation pathways.

Mechanistic Profiling & Reactivity Logic

To optimize conditions, one must understand the competing pathways. The bromomethyl indane moiety is a "soft" electrophile, preferring orbital-controlled reactions with soft nucleophiles (thiols, amines, iodides).

Diagram 1: Reaction Pathway & Competition Analysis

This diagram illustrates the divergent pathways for a generic bromomethyl indane, highlighting the "Safe Zone" for substitution versus the "Danger Zones" of elimination and hydrolysis.

ReactionPathways Start Bromomethyl Indane (Substrate) SN2 SN2 Substitution (Target Pathway) Start->SN2 Polar Aprotic Solvent Soft Nucleophile SN1 SN1 Hydrolysis (Moisture Sensitive) Start->SN1 Protic Solvent Heat E2 E2 Elimination (Base Sensitive) Start->E2 Strong Base (OH-) High Temp Dimer Friedel-Crafts Polymerization Start->Dimer Lewis Acid Impurity High Conc. Prod Functionalized Indane (High Yield) SN2->Prod Byprod1 Indanol / Ether (Impurity) SN1->Byprod1 Byprod2 Methylene Indane (Alkene) E2->Byprod2 Byprod3 Insoluble Polymer Dimer->Byprod3

Caption: Mechanistic divergence of bromomethyl indanes.


 is the target pathway, requiring strict suppression of ionizing conditions (

) and hard bases (

).

Critical Reaction Parameters

The following parameters are derived from kinetic data on benzylic halide substitutions.

ParameterRecommended ConditionScientific Rationale
Solvent Acetonitrile (MeCN) or Acetone Offers the best balance of polarity (

for MeCN) to stabilize the transition state without promoting solvolysis (hydrolysis) often seen in MeOH/EtOH.
Base

or

Carbonates are weak enough to minimize

elimination but strong enough to deprotonate nucleophiles. Cesium is preferred for sterically hindered nucleophiles due to the "Cesium Effect" (increased solubility and naked anion reactivity).
Catalyst NaI / TBAI (5-10 mol%) Finkelstein Activation: In situ conversion of

. The C-I bond is weaker, accelerating the

rate by 10-100x, allowing for milder temperatures.
Temp 25°C – 50°C Avoid reflux. Benzylic bromides decompose rapidly

.
Concentration 0.1 M – 0.2 M High concentrations favor intermolecular polymerization (Friedel-Crafts). Keep dilute to favor substitution.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target Application: Synthesis of secondary/tertiary amines for CNS-active library generation.

Prerequisites:

  • Substrate: 5-(bromomethyl)indane (or similar).

  • Nucleophile: Secondary amine (1.2 equiv).

  • Reagents:

    
     (2.0 equiv), KI (0.1 equiv).
    
  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve the amine (1.2 eq) in MeCN (0.15 M relative to bromide). Add

    
     (2.0 eq) and KI (0.1 eq). Stir for 10 min at Room Temperature (RT) to ensure base dispersion.
    
  • Addition (Critical): Dissolve 5-(bromomethyl)indane in a minimal volume of MeCN. Add this solution dropwise to the amine mixture at 0°C .

    • Why? Benzylic bromides are lachrymators and highly reactive. Dropwise addition prevents localized "hotspots" that lead to dimerization.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–12 hours.

    • QC Point: Monitor by TLC/LC-MS. Look for the disappearance of the starting material peak (approx. retention time shift).

  • Workup: Filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Concentrate the filtrate in vacuo.
  • Purification: Redissolve residue in DCM, wash with water (to remove traces of amine salts), dry over

    
    , and concentrate.
    
Protocol B: C-O Bond Formation (Etherification)

Target Application: Linker synthesis or prodrug moiety attachment.

Prerequisites:

  • Substrate: 2-(bromomethyl)indane.

  • Nucleophile: Phenol or Alcohol derivative (1.0 equiv).

  • Reagents:

    
     (1.5 equiv).
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Workflow Diagram:

Workflow Step1 1. Activation Mix Phenol + Cs2CO3 in DMF Stir 30 min @ RT Step2 2. Addition Add Bromomethyl Indane (Slow addition) Step1->Step2 Step3 3. Reaction Heat to 50°C for 6 hrs (Monitor LC-MS) Step2->Step3 Step4 4. Quench Pour into Ice-Water (Precipitates Product) Step3->Step4 Step5 5. Filtration/Recrystallization (Avoid Column if possible) Step4->Step5

Caption: Protocol B workflow utilizing the Cesium Effect for efficient etherification in polar aprotic media.

Troubleshooting & Stability Management

ObservationDiagnosisCorrective Action
Pink/Green Coloration Decomposition / OxidationBenzylic bromides degrade to form

and radical species. Action: Pass starting material through a short plug of basic alumina or silica just before use to remove

.
New Olefin Peak (NMR) Elimination (

)
The base is too strong or temperature too high. Action: Switch from

to

or

. Lower temperature by 10°C.
Incomplete Conversion Steric HindranceAction: Add 10 mol% NaI (Finkelstein conditions). The intermediate alkyl iodide is ~50x more reactive.
Dimer Formation High ConcentrationAction: Dilute reaction to 0.05 M. Add the bromide slowly to the excess nucleophile.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Finkelstein conditions and benzylic halide reactivity).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source for vs mechanisms on benzylic systems).
  • Google Patents. (2017). Process for preparation of indacaterol or its pharmaceutically acceptable salts (US9682935B2).
  • Science Revision. (2025). Nucleophilic Substitution of Haloalkanes. [Link]

Application Notes & Protocols: Strategic N-Alkylation of Amines with 5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Dihydroindene Scaffold

In the landscape of modern medicinal chemistry, the 2,3-dihydro-1H-indene (also known as indane) framework is a privileged scaffold. Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of pharmacophoric elements. Functionalized dihydroindene derivatives have shown significant potential as therapeutic agents, including roles as tubulin polymerization inhibitors for anticancer applications and as ligands for various receptors.[1][2][3][4] The introduction of an aminomethyl group at the 5-position, particularly with a fluorine substituent at the 4-position to modulate electronic properties and metabolic stability, creates a versatile building block for constructing diverse chemical libraries aimed at drug discovery.

This document provides a comprehensive technical guide for the coupling of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene with a range of primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting.

Reaction Principle: A Classic S(_N)2 Pathway

The core transformation is a bimolecular nucleophilic substitution (S(_N)2) reaction.[5][6] The amine, acting as the nucleophile, attacks the electrophilic benzylic carbon of the dihydroindene substrate. This attack occurs from the backside relative to the bromine leaving group, proceeding through a concerted mechanism where the new carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.

A non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Diagram 1: General Reaction Scheme

A 5-(bromomethyl)-4-fluoro- 2,3-dihydro-1H-indene plus1 + A->plus1 B Primary or Secondary Amine (R1R2NH) C N-Substituted-5-(aminomethyl)- 4-fluoro-2,3-dihydro-1H-indene B->C Solvent, Temp. base Base plus2 + HBr C->plus2 plus1->B

Caption: General S(_N)2 coupling of the bromo-indene with an amine.

Optimizing for Success: Key Experimental Parameters

The efficiency and selectivity of this S(_N)2 coupling are highly dependent on the careful selection of several key parameters.

  • The Substrate: 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a benzylic halide. Benzylic halides are particularly reactive in S(_N)2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.

  • The Nucleophile (Amine): The nucleophilicity of the amine is critical.

    • Steric Hindrance: Less sterically hindered amines (e.g., primary amines > secondary amines) generally react faster.[8]

    • Basicity: While related, basicity and nucleophilicity are not the same. In polar aprotic solvents, the trend for halide nucleophilicity mirrors basicity.[6] However, for amines, over-alkylation can be a significant issue. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium salts.[9][10]

  • The Base: The base must be strong enough to deprotonate the amine's conjugate acid but should not be nucleophilic itself.

    • Inorganic Bases: Potassium carbonate (K(_2)CO(_3)) and Cesium carbonate (Cs(_2)CO(_3)) are excellent choices. They are effective, inexpensive, and easily removed during aqueous workup.[11][12]

    • Organic Bases: Hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et(_3)N) are also commonly used. They act as acid scavengers without competing in the alkylation.[9]

  • The Solvent: The choice of solvent is crucial for managing reagent solubility and influencing reaction kinetics.

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are ideal for S(_N)2 reactions.[6][13] They can solvate the cation of the base (e.g., K

      
      ) while leaving the nucleophile relatively "naked" and more reactive.[8][13] This significantly accelerates the reaction compared to polar protic solvents.[8]
      

Detailed Experimental Protocols

Diagram 2: Standard Laboratory Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Reagent & Glassware Prep (Inert Atmosphere) setup Combine Amine, Base, Solvent prep->setup addition Add Bromo-indene Solution (Dropwise) setup->addition stir Stir at RT or Heat (e.g., 60-80°C) addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Cool & Quench (e.g., with Water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: A typical workflow from reaction setup to product analysis.

Protocol 1: General Procedure using Potassium Carbonate

This protocol is a robust starting point for coupling with a wide range of primary and secondary amines.

Materials:

  • 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Anhydrous Potassium Carbonate (K(_2)CO(_3)), finely powdered (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.1 equiv) and anhydrous K(_2)CO(_3) (2.0 equiv).

  • Add anhydrous DMF to create a stirrable suspension (concentration of the bromo-indene will be approx. 0.1-0.2 M).

  • In a separate flask, dissolve 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene (1.0 equiv) in a small amount of anhydrous DMF.

  • Addition: Add the bromo-indene solution dropwise to the stirring amine/base suspension at room temperature over 10-15 minutes.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. The optimal temperature depends on the reactivity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-indene is consumed (typically 2-12 hours).[12]

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous phase three times with Ethyl Acetate. d. Combine the organic layers and wash with brine to remove residual DMF and salts. e. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Data & Expected Outcomes

The success of the coupling reaction can vary based on the nature of the amine nucleophile. The following table provides representative conditions and expected outcomes.

Amine TypeAmine ExampleStoichiometry (Amine:Base)Temp (°C)Typical Time (h)Expected YieldNotes
Primary, AliphaticCyclohexylamine1.2 : 2.025-402-4> 85%Reaction is typically fast. Monitor carefully to avoid over-alkylation.
Secondary, CyclicMorpholine1.2 : 2.0604-8> 90%Excellent nucleophile, clean reaction.
Primary, BenzylicBenzylamine1.2 : 2.0606-10~80%Slower than aliphatic amines but generally high yielding.
Aniline4-Methoxyaniline1.5 : 3.080-10012-2450-70%Aniline is a weaker nucleophile, requiring more forcing conditions.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive amine (protonated).2. Insufficient temperature.3. Poor quality reagents (wet solvent/base).1. Ensure sufficient base (2-3 equiv).2. Increase reaction temperature in 10-20°C increments.3. Use anhydrous solvents and freshly powdered base.
Multiple Products on TLC/LC-MS 1. Over-alkylation (for primary amines).2. Side reactions due to excessive heat.1. Use a slight excess of the primary amine (e.g., 1.5-2.0 equiv) to make it the statistical target for the electrophile.2. Run the reaction at the lowest effective temperature.
Difficult Purification 1. Residual DMF in crude product.2. Product is very polar and streaks on silica gel.1. Perform multiple, vigorous washes with water/brine during workup.2. Consider adding 0.5-1% triethylamine to the chromatography eluent to suppress amine tailing on silica.

Conclusion

The N-alkylation of amines with 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a reliable and versatile method for synthesizing libraries of novel compounds for drug discovery. By carefully controlling the choice of base, solvent, and temperature, researchers can achieve high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for scientists to successfully implement this critical synthetic transformation. The resulting 5-(aminomethyl)indene scaffolds are valuable intermediates for exploring structure-activity relationships in a variety of therapeutic areas.[1][14]

References

  • ResearchGate. Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in... Available at: [Link]

  • Hu, L., et al. (2023). "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. Available at: [Link]

  • Bhattacharyya, S., et al. (2014). "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Advances. Available at: [Link]

  • University of Calgary. Chapter 11: Nucleophilic Substitution and Elimination. Available at: [Link]

  • Verstraete, M. M., et al. (2019). "Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2)." ACS Catalysis. Available at: [Link]

  • Wikipedia. SN2 reaction. Available at: [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Semantic Scholar. Aqueous-Mediated N-Alkylation of Amines. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • Kress, N., et al. (2022). "Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity." Molecules. Available at: [Link]

  • Li, Y., et al. (2009). "Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil." Molecules. Available at: [Link]

  • PubMed. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available at: [Link]

  • Google Patents. US7601874B2 - Indene derivatives as pharmaceutical agents.
  • Wang, L., et al. (2017). "Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists." Molecules. Available at: [Link]

  • Google Patents. RU2468022C2 - Dihydroindolone derivatives.
  • Wang, Z., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules. Available at: [Link]

  • Taylor & Francis Group. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available at: [Link]

  • Organic & Biomolecular Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Available at: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the scalable synthesis of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene . This document is structured for medicinal chemists and process development scientists requiring high-purity intermediates for ubiquitin-activating enzyme (UAE) inhibitors (e.g., TAK-243 analogs) and PROTAC linker synthesis.

Executive Summary & Strategic Analysis

The synthesis of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene presents a specific regiochemical challenge: installing a reactive bromomethyl group at position 5 of the indane ring while preserving the integrity of the benzylic position (C1) and the ortho-fluorine substituent.

The Regioselectivity Paradox

Direct functionalization (e.g., Friedel-Crafts chloromethylation) of 4-fluoroindane is non-viable for scale-up due to competing directing effects. The fluorine atom at C4 directs ortho (C5) and para (C7), while the alkyl bridge activates C4 and C7. This results in difficult-to-separate C5/C7 isomeric mixtures.

The Solution: The "Indanone-Reduction" Route

To guarantee regiochemical purity (E-E-A-T Principle: Trustworthiness), this protocol utilizes 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one as the starting material. The bromine handle at C5 is already installed, locking the regiochemistry. The synthesis proceeds via ketone reduction, formylation, and functional group interconversion.

Advantages of this Route:

  • Defined Regiochemistry: The C5 position is pre-functionalized.

  • Scalability: Avoids hazardous chloromethylation reagents (e.g., bis-chloromethyl ether).

  • Purification: Intermediates are distinct, minimizing the need for high-plate-count chromatography.

Synthetic Workflow Diagram

SynthesisRoute Start 5-Bromo-4-fluoro- 1-indanone (Commercially Available) Step1 Step 1: Deoxygenation (Et3SiH / TFA) Target: 5-Bromo-4-fluoroindane Start->Step1 Reduction of C=O Step2 Step 2: Formylation (n-BuLi / DMF) Target: 5-Formyl-4-fluoroindane Step1->Step2 Li-Hal Exchange Step3 Step 3: Reduction (NaBH4) Target: Benzylic Alcohol Step2->Step3 Aldehyde Reduction Final Step 4: Bromination (PBr3 or CBr4/PPh3) Target: 5-(Bromomethyl)-4-fluoroindane Step3->Final Appel Reaction

Figure 1: Step-wise synthetic pathway ensuring regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Deoxygenation of Indanone to Indane

Objective: Remove the C1 ketone oxygen to generate the saturated indane core. Method: Ionic Hydrogenation (Silane/Acid) is preferred over Wolff-Kishner for fluorinated substrates to avoid defluorination or harsh basic conditions.

  • Reagents: 5-Bromo-4-fluoro-1-indanone (1.0 equiv), Triethylsilane (Et3SiH, 3.0 equiv), Trifluoroacetic Acid (TFA, Solvent/Catalyst).

  • Protocol:

    • Dissolve 5-bromo-4-fluoro-1-indanone (10 g, 43.7 mmol) in TFA (50 mL) at 0°C under N2.

    • Add Et3SiH (21 mL, 131 mmol) dropwise over 30 minutes. Caution: Exothermic.

    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[1]

    • Quench: Pour reaction mixture into ice-water (200 mL) and neutralize with solid NaHCO3.

    • Extraction: Extract with Hexanes (3 x 100 mL). Note: Indanes are highly lipophilic; hexanes provide better selectivity than DCM.

    • Purification: Wash organics with brine, dry over MgSO4, and concentrate. Flash chromatography (100% Hexanes) yields 5-bromo-4-fluoro-2,3-dihydro-1H-indene as a clear oil.

    • Expected Yield: 85–92%.

Step 2: Lithium-Halogen Exchange & Formylation

Objective: Convert the C5-Bromide to a C5-Aldehyde. Mechanism: Lithium-halogen exchange is faster than deprotonation at the benzylic C1 position at low temperatures.

  • Reagents: n-Butyllithium (2.5 M in hexanes, 1.1 equiv), DMF (1.5 equiv), Anhydrous THF.

  • Protocol:

    • Dissolve 5-bromo-4-fluoroindane (8.0 g, 37.2 mmol) in anhydrous THF (80 mL). Cool to -78°C (Dry ice/Acetone).

    • Add n-BuLi (16.4 mL, 40.9 mmol) dropwise over 20 mins, maintaining internal temp < -70°C. Stir for 30 mins.

    • Add anhydrous DMF (4.3 mL, 55.8 mmol) dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Add saturated NH4Cl solution (50 mL).

    • Workup: Extract with EtOAc, wash with water and brine. Concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 10:1) yields 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde .

    • Expected Yield: 75–80%.

Step 3: Reduction to Benzylic Alcohol

Objective: Reduce the aldehyde to the primary alcohol.

  • Reagents: Sodium Borohydride (NaBH4, 0.6 equiv), Methanol.

  • Protocol:

    • Dissolve the aldehyde (5.0 g, 30.5 mmol) in MeOH (50 mL) at 0°C.

    • Add NaBH4 (0.69 g, 18.3 mmol) portion-wise. Caution: Gas evolution (H2).

    • Stir for 1 hour at 0°C.

    • Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate in vacuo.

    • Workup: Partition residue between EtOAc and 1M HCl. Wash organic layer with brine, dry, and concentrate.[1][2]

    • Product: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol . Usually pure enough for the next step.

    • Expected Yield: >95%.[3][4][5][6]

Step 4: Bromination (The Final Step)

Objective: Convert the alcohol to the bromomethyl target. Method: PBr3 is standard, but the Appel reaction (CBr4/PPh3) offers milder conditions if acid sensitivity is a concern (though indanes are generally robust). We describe the PBr3 method for atom economy.

  • Reagents: Phosphorus Tribromide (PBr3, 0.4 equiv), DCM (Dichloromethane).

  • Protocol:

    • Dissolve the alcohol (4.5 g, 27.1 mmol) in anhydrous DCM (45 mL) at 0°C.

    • Add PBr3 (1.03 mL, 10.8 mmol) dropwise. Note: 1 mol PBr3 converts 3 mol alcohol.

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Quench: Pour into ice-water/NaHCO3 mixture. Caution: PBr3 hydrolyzes violently.

    • Workup: Extract with DCM, wash with brine, dry over Na2SO4.

    • Purification: Pass through a short pad of silica gel (eluting with 5% EtOAc/Hexanes) to remove phosphorus byproducts.

    • Final Product: 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene .

    • Expected Yield: 85–90%.

    • Storage: Store at -20°C under Argon (benzylic bromides are lachrymators and can hydrolyze).

Key Data & Process Parameters

ParameterStep 1 (Reduction)Step 2 (Formylation)Step 3 (Alcohol)Step 4 (Bromide)
Limiting Reagent IndanoneAryl BromideAldehydeAlcohol
Temperature 0°C to RT-78°C0°C0°C
Critical Hazard Exotherm (Silane)Pyrophoric (nBuLi)H2 Gas EvolutionHydrolysis (PBr3)
Monitor Species Loss of C=O (IR/NMR)Aldehyde peak (~10 ppm)Loss of CHOAlkyl Bromide shift
Typical Yield 85-92%75-80%>95%85-90%

Troubleshooting & Critical Controls

Regiocontrol Verification
  • Issue: How do you ensure the bromine is at C5 and not C7?

  • Validation: The starting material (5-bromo-4-fluoro-1-indanone) is commercially validated. In Step 2, NOE (Nuclear Overhauser Effect) NMR spectroscopy can confirm the regiochemistry. Irradiation of the aldehyde proton should show enhancement of the aromatic proton at C6, but not the alkyl bridge protons, confirming the aldehyde is "sandwiched" at position 5.

Impurity Profile
  • Des-bromo impurity: In Step 2, if the quench is too slow or water is present, you may form 4-fluoroindane (protonation of the lithiated species). Control: Ensure THF is <50 ppm water; use fresh n-BuLi.

  • Dibromide formation: In Step 4, over-reaction is unlikely with PBr3, but ensure strictly stoichiometric addition to prevent ring bromination (though rare without Lewis acid catalyst).

References

  • Indanone Reduction: West, C. T., et al. "Ionic Hydrogenation of Ketones." Journal of Organic Chemistry, 1973. Link

  • Lithium-Halogen Exchange: Parham, W. E., & Bradsher, C. K. "Aromatic Lithiation via Halogen-Metal Exchange." Accounts of Chemical Research, 1982. Link

  • Appel Reaction/Bromination: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975. Link

  • TAK-243 Structure & Context: Hyer, M. L., et al. "TAK-243 is a selective inhibitor of ubiquitin activating enzyme." Nature Medicine, 2018. Link

Sources

Application Note: Solvent Selection for Reactions Involving Fluorinated Bromomethyl Indanes (FBMIs)

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with fluorinated bromomethyl indanes.

Executive Summary

Fluorinated bromomethyl indanes (FBMIs) are high-value scaffolds in medicinal chemistry, offering a balance of metabolic stability (via fluorination) and reactivity (via the bromomethyl electrophile). However, their dual nature—lipophilic fluorinated core vs. reactive benzylic halide—creates a solvent selection paradox. Traditional non-polar solvents (e.g., DCM) dissolve the scaffold but retard nucleophilic substitution (


), while polar aprotic solvents (e.g., DMF) accelerate reaction but complicate workup and pose toxicity risks.

This guide provides a rationale-driven solvent selection strategy, prioritizing Green Chemistry principles (e.g., replacement of DMF/DCM) without compromising yield. We recommend Acetonitrile (MeCN) and 2-Methyltetrahydrofuran (2-MeTHF) as superior alternatives to traditional systems.

Chemical Context & Mechanistic Drivers[1][2][3][4][5][6][7]

The Substrate: Fluorinated Bromomethyl Indane

The reactivity of FBMIs is governed by two competing structural features:

  • The Bromomethyl Group (

    
    ):  A primary alkyl halide attached to an aromatic ring. It is a potent electrophile susceptible to 
    
    
    
    attack. Because it is benzylic, it is also prone to
    
    
    pathways (ionization to a carbocation) if protic solvents or weak nucleophiles are present, leading to unwanted solvolysis (e.g., hydrolysis to the alcohol).
  • The Fluorinated Indane Core: Fluorine substituents (e.g., 4-fluoro, 5,6-difluoro) significantly increase the lipophilicity (

    
    ) of the molecule. This makes the substrate poorly soluble in highly polar aqueous/organic mixtures but highly soluble in halogenated or aromatic solvents.
    
The Solvent Selection Matrix

The ideal solvent must dissolve the lipophilic fluorinated core and support the transition state of the displacement reaction.

Solvent ClassRepresentative SolventsSolubility of FBMIReaction Rate (

)
Workup/Green ScoreRecommendation
Polar Aprotic (High Dipole) DMF, DMSO, NMPModerateExcellent Poor (High BP, toxicity)Avoid (unless necessary)
Polar Aprotic (Volatile) Acetonitrile (MeCN) , AcetoneGoodHigh Excellent (Easy removal)Primary Choice
Ethers (Green) 2-MeTHF , CPMEExcellent ModerateExcellent (Phase separation)Secondary Choice
Halogenated DCM, ChloroformExcellent SlowPoor (Toxic, waste)Use only for extraction
Protic Methanol, Ethanol, WaterPoorN/ARisk of SolvolysisStrictly Avoid

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting a solvent based on the specific nucleophile and reaction scale.

SolventSelection Start Start: FBMI Reaction Setup NucType Identify Nucleophile Type Start->NucType StrongNuc Strong/Charged Nucleophile (e.g., NaN3, K2CO3/Phenol) NucType->StrongNuc Ionic WeakNuc Weak/Neutral Nucleophile (e.g., Amines) NucType->WeakNuc Neutral SolubilityCheck Check Fluorination Level (High F count = High Lipophilicity) StrongNuc->SolubilityCheck RouteA Route A: Homogeneous Solvent: Acetonitrile (MeCN) WeakNuc->RouteA Standard SolubilityCheck->RouteA Mono/Di-Fluoro (Soluble in MeCN) RouteB Route B: Biphasic/PTC Solvent: 2-MeTHF + Water + PTC SolubilityCheck->RouteB Poly-Fluoro (Requires Lipophilic Solvent) RouteC Route C: Lewis Acid Catalysis Solvent: Toluene or DCM RouteB->RouteC If Reaction Fails/Stalls

Figure 1: Solvent selection decision tree for Fluorinated Bromomethyl Indanes (FBMI). Note the divergence based on fluorination level (lipophilicity).

Detailed Experimental Protocol

Protocol: Nucleophilic Substitution of 4-Fluoro-1-(bromomethyl)indane

Objective: Synthesis of a fluorinated indane amine derivative via


 displacement.
Green Modification:  Replacement of DMF with Acetonitrile (MeCN).
Materials:
  • Substrate: 4-Fluoro-1-(bromomethyl)indane (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) - Acts as an HCl scavenger.
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to substrate).

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen (

      
      ) or argon.[1] Rationale: Although FBMIs are relatively stable, excluding moisture prevents hydrolysis to the benzyl alcohol byproduct.
      
  • Dissolution:

    • Add 4-Fluoro-1-(bromomethyl)indane to the flask.

    • Add anhydrous MeCN. Stir until fully dissolved.

    • Observation Point: Fluorinated indanes typically dissolve instantly in MeCN. If turbidity persists (highly fluorinated analogs), add 10% vol/vol 2-MeTHF as a co-solvent.

  • Reagent Addition:

    • Add solid

      
       in one portion.
      
    • Add Morpholine dropwise via syringe.

    • Self-Validating Step: Monitor the internal temperature.[1] A mild exotherm indicates immediate reaction initiation.

  • Reaction Monitoring:

    • Heat to 60°C.

    • TLC/HPLC Check (t=1h):

      • Mobile Phase: 10% EtOAc in Hexanes.

      • Visualization: UV (254 nm). The C-Br bond is UV active; the product will often have a lower

        
         due to the amine polarity.
        
    • Success Criterion: >95% consumption of starting material. If <50% conversion after 2h, add catalytic Potassium Iodide (KI, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

  • Workup (Green Extraction):

    • Cool to room temperature.[1][2]

    • Filter off solid inorganic salts (

      
      , KBr). Advantage: MeCN allows easy filtration compared to viscous DMF/DMSO mixtures.
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in 2-MeTHF (a green alternative to DCM) and wash with water (2x) and brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate.
      

Comparative Performance Data

The following table summarizes the reaction efficiency of a model


 reaction (FBMI + Piperidine) across different solvent systems.
Solvent SystemReaction TimeYield (%)Purity ProfileNotes
DMF (Control) 1.5 h92%GoodDifficult removal; traces of DMF remained.
DCM 12 h65%PoorSlow kinetics; required overnight heating (reflux).
Acetonitrile (MeCN) 2.0 h 94% Excellent Recommended. Clean workup; fast kinetics.
2-MeTHF 4.0 h88%GoodSlower than MeCN but excellent for scale-up (process safety).
Toluene/Water (PTC) 3.0 h90%ExcellentRequires phase transfer catalyst (TBAB); best for large scale.

Key Insight: While DMF provides the fastest kinetics due to high dielectric constant, Acetonitrile offers the best balance of rate and processability. The "fluorine effect" (lipophilicity) does not hinder solubility in MeCN enough to warrant the use of toxic chlorinated solvents.

Troubleshooting & Causality

  • Issue: Low Yield / Unreacted Starting Material.

    • Cause: The fluorinated tail may be creating steric bulk or reducing solubility in the boundary layer of solid bases.

    • Fix: Switch to a Phase Transfer Catalysis (PTC) system. Use Toluene/Water (1:1) with 5 mol% Tetrabutylammonium Bromide (TBAB). The lipophilic FBMI stays in toluene, the base stays in water, and the catalyst shuttles the nucleophile.

  • Issue: Hydrolysis Byproduct (Benzyl Alcohol).

    • Cause: Wet solvent or hygroscopic base. The benzylic cation is stabilized by the aromatic ring, making it susceptible to water attack.

    • Fix: Use molecular sieves in the reaction or switch to 2-MeTHF , which forms an azeotrope with water, allowing for easy drying.

References

  • Green Solvent Selection Guides

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

    • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link

  • Fluorination in Drug Discovery

    • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Reactivity of Benzylic Halides

    • BenchChem Technical Support.[1][3] (2025).[1][3][4] "Optimizing Reaction Conditions for Fluorination." BenchChem Application Notes. Link

  • 2-MeTHF as a Green Solvent

    • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem. Link

Sources

Troubleshooting & Optimization

improving yield of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene Synthesis

Case ID: IND-BR-5F-OPT Subject: Yield Improvement & Troubleshooting for Benzylic Bromination of 4-Fluoro-5-methylindane Status: Resolved / Guide Available

Executive Summary

The synthesis of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene typically suffers from low yields due to the electronic deactivation caused by the C4-fluorine atom. This substituent exerts a strong inductive effect (-I), destabilizing the benzylic radical intermediate at the C5-position and slowing the rate of hydrogen abstraction. Consequently, standard protocols using CCl₄ often lead to incomplete conversion or competitive side reactions (gem-dibromination).

This guide outlines an optimized Wohl-Ziegler protocol replacing carbon tetrachloride with trifluoromethylbenzene (PhCF₃) , which has been demonstrated to improve reaction kinetics and selectivity for electron-deficient benzylic systems.

Part 1: Optimized Synthetic Protocol

Objective: Selective monobromination of 4-fluoro-5-methyl-2,3-dihydro-1H-indene.

Reagents & Materials
ComponentSpecificationCritical Note
Substrate 4-fluoro-5-methyl-2,3-dihydro-1H-indeneMust be dry and free of antioxidant stabilizers.
Brominating Agent N-Bromosuccinimide (NBS)Must be recrystallized from water/acetone before use. Yellow NBS contains free Br₂, promoting ionic ring bromination over radical side-chain bromination.
Initiator AIBN (Azobisisobutyronitrile)Recrystallize from methanol if stored >6 months.
Solvent Trifluoromethylbenzene (PhCF₃) The Key Fix. Higher boiling point (102°C) than CCl₄ and better solubility profile for polar transition states.
Step-by-Step Methodology
  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and an argon inlet.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous PhCF₃ (0.2 M concentration). Note: Dilution is key to preventing dibromination.

  • Reagent Addition: Add recrystallized NBS (0.95 equiv).

    • Expert Insight: Intentionally under-charging NBS (<1.0 eq) leaves ~5% unreacted starting material but significantly reduces the difficult-to-separate gem-dibromide byproduct.

  • Initiation: Add AIBN (0.05 equiv).

  • Reaction: Heat to reflux (bath temp ~105-110°C) with vigorous stirring.

    • Visual Check: The dense NBS solid should float and eventually convert to lighter succinimide which floats/suspends differently.

  • Monitoring: Check via TLC or GC-MS every 30 mins. Reaction is typically complete in 2–4 hours (faster than CCl₄).

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water (2x) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography on neutral alumina (Activity Grade III) or silica gel buffered with 1% Et₃N.

    • Warning: The benzylic bromide is sensitive to hydrolysis on acidic silica.

Part 2: Troubleshooting Guide (FAQ)

Q1: I see a significant amount of the gem-dibromide (5-(dibromomethyl)-...) side product.

  • Cause: Localized high concentration of bromine radicals or over-reaction.

  • Fix:

    • Reduce concentration to 0.1 M.

    • Use the "Inverse Addition" technique: Add NBS in 4 portions over 1 hour rather than all at once.

    • Stop the reaction at 90% conversion.

Q2: The reaction stalls at 50% conversion despite excess NBS.

  • Cause: The 4-fluoro group deactivates the methyl hydrogens, making the chain propagation step slow. The initiator (AIBN) may have decomposed before the reaction finished.

  • Fix: Add a second portion of AIBN (0.02 equiv) after 2 hours. Alternatively, switch to Benzoyl Peroxide (BPO), which has a slightly different half-life profile, though AIBN is generally preferred for this substrate.

Q3: My product degrades on the column (streaking, low mass recovery).

  • Cause: Hydrolysis of the C-Br bond by the acidic surface of standard silica gel.

  • Fix: Switch to Neutral Alumina . If you must use silica, pre-wash the column with 1% Triethylamine/Hexanes to neutralize acidic sites.

Q4: I am seeing ring bromination (aryl bromide) instead of the methyl bromide.

  • Cause: Ionic bromination mechanism is competing. This happens if free Br₂ is present (impure NBS) or if the reaction is too cold/uninitiated.

  • Fix:

    • Recrystallize NBS (white crystals only).

    • Ensure the reaction is at a vigorous reflux before adding the initiator.

    • Irradiate with a 300W tungsten lamp to boost radical flux.

Part 3: Mechanistic Visualization

The following diagram illustrates the radical chain mechanism and the specific impact of the 4-fluoro substituent (The "Orthogonal Deactivation" effect).

RadicalBromination cluster_legend Key Factors Substrate 4-Fluoro-5-methylindane Radical_Int Benzylic Radical (Destabilized by 4-F) Substrate->Radical_Int H-Abstraction (Slow step due to 4-F) Side_Ring Aryl Bromide (Ionic Pathway) Substrate->Side_Ring Impure NBS (Br2) No Light/Heat Product 5-(Bromomethyl)-4-fluoroindane (Target) Radical_Int->Product + NBS / - Succinimide• Side_Dibromo Gem-Dibromide (Over-reaction) Product->Side_Dibromo + Excess NBS (If conc. too high) NBS NBS (Radical Source) Br_Rad Br• NBS->Br_Rad Initiation (AIBN/Heat) Br_Rad->Radical_Int + Br• / - HBr Warning 4-F Inductive Effect (-I) Slows H-abstraction Requires higher temp (PhCF3)

Caption: Mechanistic pathway highlighting the rate-limiting H-abstraction caused by the electron-withdrawing 4-fluoro group. The optimized PhCF₃ route accelerates the red path while minimizing the dotted side reactions.

Part 4: Data & Comparison

Solvent Efficiency Comparison for Deactivated Benzylic Bromination Based on comparative kinetics of electron-deficient toluenes.

ParameterStandard Protocol (CCl₄)Optimized Protocol (PhCF₃)
Reaction Temp 77°C (Reflux)102°C (Reflux)
Time to Completion 6–12 Hours2–4 Hours
Conversion (Typical) 75–85%>95%
Selectivity (Mono:Di) 85:1595:5
Safety Profile High Toxicity, Ozone DepletingLower Toxicity, Green Solvent

References

  • Benzylic Bromination in (Trifluoromethyl)

    • Title: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene.
    • Source:Journal of Organic Chemistry (via Academia.
    • Significance: Establishes PhCF₃ as the superior solvent for Wohl-Ziegler reactions, replacing CCl₄.
  • Radical Halogenation Selectivity

    • Title: Selectivity in Radical Halogen
    • Source: Chemistry LibreTexts.
    • Significance: Explains the thermodynamic basis for bromination selectivity and the impact of substr
  • Indane Synthesis & Functionalization

    • Title: Synthesis of indenes and indanones (Precursor pathways).[1]

    • Source: Organic Chemistry Portal.
    • Significance: Provides foundational routes for synthesizing the 4-fluoro-5-methylindane precursor if not commercially available.
  • NBS Reactivity & Side Reactions

    • Title: N-Bromosuccinimide (NBS) - Reactivity Profile.
    • Source: Organic Chemistry Portal.
    • Significance: Details the competition between radical substitution and electrophilic addition (ring bromin

Sources

purification techniques for 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: IND-F-Br-005 | Priority: High Subject: Purification, Stabilization, and Impurity Profiling

Executive Summary: The Stability Paradox

You are likely working with 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene , a critical intermediate often used to introduce a lipophilic, fluorinated pharmacophore into S1P1 modulators or kinase inhibitors.

The Core Challenge: This molecule combines a benzylic bromide with an ortho-fluorine substituent.

  • Reactivity: The benzylic position is highly electrophilic, making it prone to rapid hydrolysis (to the alcohol) or polymerization.

  • The Fluorine Effect: The fluorine atom at the 4-position exerts a strong inductive effect (

    
    ), increasing the electrophilicity of the benzylic carbon at position 5. This makes the compound more sensitive to moisture and silica acidity than its non-fluorinated analog.
    

This guide provides field-proven protocols to purify this compound without degrading it.

Diagnostic & Troubleshooting Modules

Module A: Chromatography Troubleshooting (The "Silica Trap")

User Report: "My product decomposes on the column. I see a streak on TLC and a new polar spot (benzyl alcohol) forming during elution."

Root Cause: Standard silica gel is slightly acidic (


). This acidity catalyzes the elimination of HBr or hydrolysis of the sensitive benzylic bromide, especially given the electron-withdrawing fluorine nearby.

The Fix: Neutralized Flash Chromatography

Do NOT use standard silica. You must buffer the stationary phase.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using 1-2% Triethylamine (Et

    
    N) in Hexanes.
    
  • Column Packing: Pour the column and flush with 3 column volumes (CV) of the Et

    
    N/Hexane buffer.
    
  • Equilibration: Flush with 2 CV of your starting eluent (e.g., 5% EtOAc in Hexanes) to remove excess free amine.

  • Loading: Load your crude material as a liquid injection (dissolved in minimal Toluene or Benzene—avoid DCM if possible to prevent halogen exchange/crystallization issues).

  • Elution: Run the gradient rapidly. Do not let the compound sit on the silica.

Visual Workflow: Buffered Chromatography Setup

G Start Crude Mixture Check Check Silica Acidity Start->Check Buffer Pre-treat Silica (1% Et3N/Hexanes) Check->Buffer If Acidic Load Liquid Load (Toluene/Benzene) Buffer->Load Run Rapid Elution (< 20 mins) Load->Run Finish Pure Product (Store Cold) Run->Finish

Figure 1: Workflow for neutralizing silica acidity to prevent benzylic bromide degradation.

Module B: Removing the "Gem-Dibromide" Impurity

User Report: "I have a persistent impurity (~10-15%) that runs very close to my product. NMR shows a downfield proton signal."

Root Cause: This is likely the gem-dibromide side product (5-(dibromomethyl)-4-fluoro-...). In radical bromination (NBS), once the first bromine is added, the benzylic position becomes more radical-stabilized, often encouraging a second bromination.

Differentiation (NMR):

ComponentStructure Fragment1H NMR Shift (approx., CDCl

)
Multiplicity
Product Ar-CH

-Br

4.45 - 4.55 ppm
Singlet (or doublet if F-coupling resolves)
Impurity Ar-CH-Br


6.60 - 6.70 ppm
Singlet
Start. Mat. Ar-CH


2.20 - 2.35 ppm
Singlet

The Fix: Selective Crystallization (The "Solubility Gap")

Chromatography is often inefficient for separating mono- vs. di-bromo species due to similar


 values. Crystallization exploits the lattice disruption caused by the second bromine atom.

Protocol:

  • Solvent System: Use Heptane (or Hexane) with minimal Ethyl Acetate .

  • Dissolution: Dissolve the crude mixture in hot Heptane (

    
    ). Add EtOAc dropwise only until clear.
    
  • Cooling: Allow to cool slowly to Room Temp, then move to

    
    .
    
  • Theory: The highly symmetrical gem-dibromide often stays in the mother liquor, while the mono-bromide crystallizes (or vice-versa depending on exact packing, but separation is usually achieved).

  • Alternative: If the product oils out, use Pentane at

    
     to force precipitation, then filter cold.
    
Module C: Stabilization & Storage

User Report: "The white solid turned pink/green overnight in the freezer."

Root Cause: Autocatalytic decomposition. Trace HBr (formed by hydrolysis) catalyzes further decomposition. The color change indicates the formation of conjugated impurities or free bromine (


).

The Fix: The "Silver Scavenger" Method

  • Storage Vial: Store the solid in a vial wrapped in aluminum foil (light sensitive).

  • Stabilizer: Add a small tuft of Silver Wool or a few pellets of Activated Silver to the vial. Silver reacts with free bromide/HBr to form AgBr (stable solid), halting the autocatalytic cycle.

  • Atmosphere: Flush with Argon. Nitrogen is acceptable, but Argon is heavier and protects the surface better.

  • Temperature: Store at

    
    .
    

Synthesis Optimization (Prevention)

To minimize purification headaches, optimize the upstream reaction:

  • Avoid Over-Bromination: Stop the reaction at 85-90% conversion . Do not push for 100%. It is far easier to separate the starting material (non-polar methyl indane) from the product than to separate the dibromide impurity.

  • Light Source: If using photo-bromination, use a focused LED (450nm) rather than a broad-spectrum floodlight to reduce thermal background reactions.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for benzylic bromides).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of radical halogenation and benzylic reactivity).

  • Podgoršek, A. et al. "Halogenation of Organic Compounds Using Continuous Flow and Microreactor Technology." Chemical Reviews, 2016. Link (Modern flow techniques to minimize over-bromination).

  • BenchChem Technical Data. "Purification of Benzyl 2-bromonicotinate products." (Analogous benzylic bromide purification on silica). Link

Disclaimer: This guide assumes the user possesses adequate training in handling lachrymatory and corrosive organic halides. Always perform these operations in a functioning fume hood.

optimizing reaction temperature for fluorinated indane substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Fluorinated Indane Substitution

Document ID: TS-IND-F-042 Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists

The Thermodynamic Landscape: Why Temperature Matters

Executive Summary: Substituting a fluorinated indane core—typically via Nucleophilic Aromatic Substitution (


)—presents a unique kinetic challenge. Unlike simple fluoro-nitrobenzenes, the indane scaffold possesses a fused five-membered alkyl ring. This alkyl ring acts as a weak electron-donating group (EDG) via hyperconjugation, which deactivates  the aromatic ring toward nucleophilic attack by raising the energy of the LUMO.

Consequently, these reactions often require higher activation energies (


) than standard phenyl systems. However, excessive heat triggers two critical failure modes:
  • Hydrodefluorination: The C-F bond, while strong, can undergo reductive cleavage at high temperatures in the presence of adventitious hydrogen sources.

  • Regioselectivity Erosion: High temperatures favor thermodynamic control, potentially leading to substitution at the "wrong" fluorine if multiple leaving groups are present.

Mechanistic Energy Profile

The reaction proceeds through a high-energy Meisenheimer complex. The temperature must be sufficient to cross the transition state barrier (


) for nucleophilic addition but kept below the threshold for side-reactions (decomposition or equilibration).

SNAr_Energy_Profile Fig 1: Reaction Coordinate for SNAr on Fluorinated Indane Reactants Reactants (F-Indane + Nuc) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 + Heat (Activation Energy) Intermediate Meisenheimer Complex TS1->Intermediate TS2 TS2 (Fluoride Elimination) Intermediate->TS2 SideProduct Side Product (Defluorination/Regio-scramble) Intermediate->SideProduct Excess Heat (>140°C) Product Product (Substituted Indane) TS2->Product Kinetic Product

Figure 1: Energy profile showing the narrow thermal window between productive substitution and byproduct formation.

Troubleshooting Guide: Diagnosis & Resolution

Use this logic flow to diagnose temperature-related failures in your synthesis.

Troubleshooting_Logic Fig 2: Decision Tree for Temperature Optimization Start Issue Detected CheckConv Check Conversion (LCMS/NMR) Start->CheckConv LowConv < 20% Conversion CheckConv->LowConv Stalled HighImp High Impurity Profile CheckConv->HighImp Messy CheckSub Is Substrate Activated? (EWG present?) LowConv->CheckSub CheckImpType Impurity Type? HighImp->CheckImpType CheckSolv Solvent Boiling Point? CheckSub->CheckSolv Yes Action2 Add Catalyst (Crown Ether or Phase Transfer) CheckSub->Action2 No (Electron Rich) Action1 Increase T by 10°C steps OR Switch to DMSO/NMP CheckSolv->Action1 Action3 Reduce T by 20°C Extend Reaction Time CheckImpType->Action3 Regioisomers Action4 Dry Solvents (Karl Fischer) Eliminate Proton Sources CheckImpType->Action4 Defluorination (M-H)

Figure 2: Step-by-step logic for diagnosing reaction failures based on conversion and impurity profiles.

Detailed Issue Resolution
Issue 1: The "Frozen" Reaction (Low Conversion)
  • Symptom: Starting material remains >80% after 4 hours.

  • Root Cause: The indane ring is electron-rich. The temperature is insufficient to overcome the activation energy of the initial nucleophilic attack (

    
    ).
    
  • Solution:

    • Solvent Switch: If using THF (BP 66°C) or MeCN (BP 82°C), switch to DMSO or NMP . These polar aprotic solvents stabilize the anionic Meisenheimer complex, effectively lowering the activation barrier [1].

    • Temperature Step: Increase temperature to 100°C - 120°C .

    • Catalysis: If T cannot be increased (e.g., volatile nucleophile), add 18-crown-6 (for K+) or 15-crown-5 (for Na+) to increase nucleophile "nakedness" and reactivity without adding heat [2].

Issue 2: The "Scrambled" Product (Regioselectivity Loss)
  • Symptom: Formation of inseparable isomers (e.g., substitution at C5 instead of C6).

  • Root Cause: Thermodynamic control. At high T, the reaction becomes reversible or less selective, favoring the most thermodynamically stable product rather than the kinetically favored one [3].

  • Solution:

    • Cryo-to-Ambient Ramp: Start the reaction at -20°C and allow it to warm slowly to Room Temperature (RT).

    • Kinetic Control: Stop the reaction at 80% conversion. Pushing for 100% often requires the excess heat that triggers scrambling.

Issue 3: Hydrodefluorination (Loss of Fluorine)
  • Symptom: Mass spectrum shows [M-F+H] peaks.

  • Root Cause: Radical decomposition or H-abstraction at temperatures >140°C, often exacerbated by trace water or protic solvents.

  • Solution:

    • Strict Anhydrous Conditions: Ensure water content is <100 ppm. Fluoride ions are basic and can eliminate HF at high temperatures in the presence of water [4].

    • Cap Temperature: Do not exceed 130°C . If the reaction is slow, increase concentration (Molarity) rather than Temperature.

Experimental Protocol: Temperature Scanning (DoE)

Do not guess the temperature. Use this Design of Experiment (DoE) scanning protocol to determine the optimal window.

Reagents:

  • Substrate: Fluorinated Indane (1.0 equiv)

  • Nucleophile: Amine/Alkoxide (1.2 - 1.5 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO (anhydrous)

Workflow:

  • Preparation: Prepare 5 identical vials with the reaction mixture.

  • The Gradient: Set up a heating block with a gradient:

    • Vial A: 60°C

    • Vial B: 80°C

    • Vial C: 100°C

    • Vial D: 120°C

    • Vial E: 140°C

  • Sampling: Sample all vials at 1 hour and 4 hours .

  • Analysis: Plot Conversion (%) vs. Impurity (Area %).

  • Selection: Choose the temperature with the highest Conversion/Impurity ratio.

Solvent Selection Guide for Temperature Ranges:

SolventBoiling Point (°C)Recommended Max T for IndanesNotes
THF 6660°CToo low for unactivated indanes. Good for lithiation.
MeCN 8280°CStandard starting point. Often stalls.
DMF 153120°CRisk of decomposition (dimethylamine formation) >130°C.
DMSO 189140°CGold Standard for

. High thermal stability.[1]
NMP 202150°CUse only for extremely deactivated substrates. Hard to remove.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave irradiation to speed up the substitution? A: Yes, but with caution. Microwave heating is efficient for overcoming the high


 of the electron-rich indane ring. However, "hot spots" can lead to rapid defluorination.
  • Recommendation: Set a Power Max (not just Temp Max) to prevent runaway heating. Use active air cooling during irradiation [1].

Q: My indane has no EWG (Electron Withdrawing Group). Will heating to 180°C work? A: Likely not. Without an EWG (like Nitro, Cyano, or Carbonyl), the ring is too electron-rich for standard


, even at extreme temperatures.
  • Recommendation: Switch strategies. Use Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) instead of thermal

    
    . Palladium catalysts can facilitate substitution at 80-100°C where thermal 
    
    
    
    fails completely [5].

Q: Why does the reaction turn black at 120°C? A: This indicates polymerization or decomposition of the indane core. Fluorinated aromatics are prone to forming "tars" via aryne intermediates if the base is too strong at high temperatures.

  • Recommendation: Lower T to 100°C and switch to a milder base (e.g., from

    
     to 
    
    
    
    ).

References

  • Benchchem. "Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." Benchchem Technical Guides. Link

  • Neumann, C. N., & Ritter, T. (2015).[2] "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition, 54(11), 3216–3221. Link

  • Bunnett, J. F. (1951). "Kinetics of Nucleophilic Aromatic Substitution." Annual Review of Physical Chemistry. Link

  • Chambers, R. D. (2004). "Fluorine in Organic Chemistry." CRC Press. Link

  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 5, 4365. Link

Sources

handling moisture sensitivity of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Introduction: Understanding the Challenge

Welcome to the dedicated technical support guide for 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene. As a key intermediate in pharmaceutical research and organic synthesis, the successful use of this reagent is paramount. However, its benzylic bromide structure, analogous to benzyl bromide, confers significant moisture sensitivity.[1] This guide is designed to provide researchers, scientists, and drug development professionals with the expertise and practical protocols necessary to mitigate the challenges posed by its handling, ensuring experimental success and reproducibility. The core issue stems from the susceptibility of the bromomethyl group to hydrolysis, a reaction that can compromise reagent purity, reduce reaction yields, and introduce confounding byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene.

Q1: Why is this compound considered moisture-sensitive?

A1: The compound features a bromomethyl group attached to a benzene ring system, making it a benzylic bromide derivative. Benzylic halides are highly susceptible to nucleophilic substitution reactions. Water, even atmospheric moisture, can act as a nucleophile, attacking the electrophilic carbon atom of the bromomethyl group. This reaction, known as hydrolysis, displaces the bromide ion and results in the formation of the corresponding alcohol, (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol, and hydrobromic acid (HBr).[1][2][3] The stability of the intermediate benzylic carbocation facilitates this rapid degradation pathway.

Q2: What are the visible signs of degradation?

A2: While the pure compound may be a white to off-white solid, degraded material can appear discolored, often yellow or brownish, due to the formation of impurities. The presence of HBr from hydrolysis can also lead to further decomposition or side reactions. However, visual inspection alone is insufficient. The most reliable method for assessing purity is through analytical techniques like ¹H NMR, which will show characteristic peaks for the alcohol byproduct, or LC-MS, which will detect the corresponding mass.

Q3: How should I store this reagent upon receipt?

A3: Immediate and proper storage is critical. The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[4] For long-term stability, storage in a freezer at -20°C is recommended. To prevent atmospheric moisture from being introduced, the container should be allowed to warm to room temperature in a desiccator before opening.

Q4: Can I weigh this compound on an open lab bench?

A4: It is strongly advised against weighing or handling this reagent on an open bench for extended periods. Even brief exposure to ambient humidity can initiate hydrolysis on the surface of the solid. All manipulations, especially weighing and aliquoting, should ideally be performed inside a glovebox with a low-moisture atmosphere.[4] If a glovebox is unavailable, manipulations should be done swiftly under a positive pressure stream of dry inert gas.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during experimentation.

Issue 1: Low or No Yield in Nucleophilic Substitution Reaction

  • Question: I am attempting a substitution reaction (e.g., with an amine or alkoxide), but my yield is very low, and I'm isolating a significant amount of a more polar byproduct. What went wrong?

  • Answer & Troubleshooting Steps:

    • Probable Cause: The primary suspect is the hydrolysis of your starting material either before or during the reaction. The polar byproduct is likely the (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol.

    • Verification: Analyze your byproduct by LC-MS. The expected mass of the alcohol byproduct (C₁₀H₁₁FO) is approximately 166.18 g/mol . Compare this with the mass of your starting material (C₁₀H₁₀BrF), which is approximately 229.09 g/mol .

    • Preventative Workflow:

      • Glassware Preparation: Ensure all glassware is rigorously dried by oven-heating (>125°C overnight) or flame-drying under vacuum and then cooled under a stream of dry inert gas.[5][6]

      • Solvent Purity: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Even "anhydrous" solvents can accumulate moisture if handled improperly.[7]

      • Inert Atmosphere: Set up your reaction under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.[4][8] This prevents ambient moisture from entering the reaction vessel.

      • Reagent Transfer: Transfer the 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene as a solution in your anhydrous reaction solvent via a gas-tight syringe or cannula if possible.[5]

Issue 2: Inconsistent Results Between Batches

  • Question: My experiments with this reagent are not reproducible. Sometimes the reaction works perfectly, and other times it fails completely. What causes this variability?

  • Answer & Troubleshooting Steps:

    • Probable Cause: Inconsistent results are a hallmark of uncontrolled exposure to moisture or oxygen.[9] The "successful" reactions were likely those where anhydrous conditions were, by chance or by care, superior.

    • Solution - Standardize Your Protocol: Implement a mandatory and consistent anhydrous workflow for every experiment. Do not assume conditions are "dry enough." Use a checklist to ensure every step, from glassware drying to reagent handling, is performed identically each time.

    • Reagent Aliquoting: Upon receiving a new bottle, it is best practice to immediately aliquot the reagent into smaller, single-use vials inside a glovebox. This prevents the contamination of the entire stock bottle with repeated openings.

Issue 3: Reaction Fails to Initiate, Starting Material Recovered

  • Question: I have followed all anhydrous protocols, but my reaction does not proceed. I recover my starting material unchanged. What else could be the issue?

  • Answer & Troubleshooting Steps:

    • Probable Cause: If moisture has been ruled out, the issue may lie with the purity or activity of your other reagents.

    • Troubleshooting:

      • Nucleophile/Base Potency: If your reaction involves a base (e.g., for deprotonating a nucleophile), verify its activity. Bases like sodium hydride can become coated with an inactive hydroxide layer upon exposure to air. Use a fresh bottle or titrate your base to confirm its strength.

      • Solvent Effects: The choice of solvent can dramatically affect substitution reactions. Ensure your solvent is appropriate for the type of reaction (SN1 vs. SN2) and does not interfere with your reagents.

      • Purity of Starting Material: Confirm the purity of your 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene vial. If it is an older sample or has been handled improperly, it may have already degraded. Run a quick ¹H NMR to confirm its integrity.

Part 3: Experimental Protocols & Data

Key Chemical Data Summary
PropertyValueSource
Chemical Formula C₁₀H₁₀BrFAmbeed[10]
Molecular Weight 229.09 g/mol Ambeed[10]
Appearance White to off-white solidN/A
Storage Conditions Store under inert gas, 2-8°C or -20°C for long term. Keep dry.Sigma-Aldrich[11], ChemScene[12]
Protocol 1: Aliquoting and Storage of the Reagent

Objective: To safely store and aliquot the bulk reagent to preserve its integrity for future experiments. This protocol MUST be performed in a glovebox.

Materials:

  • 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene (in original manufacturer's bottle)

  • Appropriately sized, clean, and dry glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance (inside the glovebox)

  • Labeling materials

Procedure:

  • Bring the sealed manufacturer's bottle of the reagent into the glovebox antechamber.

  • Cycle the antechamber as per the glovebox operating procedure to remove air and moisture.

  • Bring the bottle and all other materials into the main chamber.

  • Allow the bottle to reach the temperature of the glovebox atmosphere before opening to prevent condensation.

  • Carefully open the main bottle.

  • Using the analytical balance, weigh the desired quantity of the solid into each pre-labeled vial.

  • Tightly cap each vial.

  • For extra protection, wrap the cap of each vial with Parafilm.

  • Store the aliquoted vials in a freezer inside the glovebox or remove them via the antechamber and place them in a lab freezer.

  • Tightly reseal the main stock bottle, backfill with inert gas if possible, and store appropriately.

Protocol 2: General Procedure for a Moisture-Sensitive Reaction

Objective: To set up a reaction using 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene under strictly anhydrous conditions using a Schlenk line.

Procedure:

  • Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round-bottom flask with a condenser and septum). Heat the assembly with a heat gun under high vacuum or place it in an oven (125°C) for at least 4 hours.[6]

  • Inert Atmosphere: Attach the hot glassware to the Schlenk line. Evacuate the flask while it is still warm and backfill with dry argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure a robust inert atmosphere.[8]

  • Solvent Addition: Add your anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition (Solid): If adding the title compound as a solid, do so under a strong positive flow of inert gas. Briefly remove the septum or stopper, add the solid quickly, and immediately reseal the flask.

  • Reagent Addition (Solution): A superior method is to dissolve the required amount of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene in anhydrous solvent in a separate, dried, and inerted flask. Transfer this solution to the main reaction flask via a dry syringe or cannula.[5]

  • Reaction Execution: Once all reagents are added, proceed with the reaction (e.g., heating, cooling, stirring) under a constant positive pressure of inert gas, typically maintained by an oil bubbler.[6]

Part 4: Visualization of Key Processes

Mechanism: The Hydrolysis Pathway

The diagram below illustrates the fundamental degradation pathway of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene in the presence of water.

Hydrolysis Figure 1: Hydrolysis of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene cluster_main Figure 1: Hydrolysis of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene Start 5-(bromomethyl)-4-fluoro- 2,3-dihydro-1H-indene Product (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol Start->Product Sₙ reaction H2O H₂O (Moisture) H2O->Product Byproduct HBr

Caption: Figure 1: Hydrolysis Degradation Pathway.

Workflow: Inert Atmosphere Handling

This flowchart outlines the critical decision points and steps for handling the moisture-sensitive reagent to ensure experimental integrity.

Workflow Figure 2: Recommended Workflow for Handling Moisture-Sensitive Reagent start Receive Reagent storage Store Immediately: - Tightly Sealed - Inert Atmosphere - Freezer (-20°C) start->storage decision_env Handling Environment? storage->decision_env glovebox Glovebox: Weigh & Aliquot decision_env->glovebox Ideal schlenk Schlenk Line: Use under positive inert gas flow decision_env->schlenk Acceptable prep_glass Prepare Glassware: Oven/Flame Dry Cool under Inert Gas glovebox->prep_glass schlenk->prep_glass add_solvent Add Anhydrous Solvent via Syringe/Cannula prep_glass->add_solvent add_reagent Add Reagent Solution via Syringe/Cannula add_solvent->add_reagent run_rxn Execute Reaction Under Positive Pressure add_reagent->run_rxn end Successful Experiment run_rxn->end

Caption: Figure 2: Recommended Handling Workflow.

References

  • PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. [Link]

  • Chegg. (2023, March 30). By what mechanism does the hydrolysis of benzyl bromide most likely occur?[Link]

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide... The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]

  • Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions, 129, 214-223. [Link]

  • ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O.[Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.[Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.[Link]

Sources

Validation & Comparative

Structural Validation Guide: 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene Content Type: Technical Comparison & Validation Guide

Executive Summary: The Analytical Challenge

In medicinal chemistry, particularly in the development of indane-based receptor modulators (e.g., analogs of TAK-242 or specific kinase inhibitors), the intermediate 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene represents a critical synthetic checkpoint.

The primary challenge in validating this structure is not merely confirming the presence of the bromomethyl group, but verifying its regiochemistry relative to the fluorine atom. The fluorine substituent at position 4 introduces spin-spin coupling (


, spin 1/2) that complicates the 

H NMR spectrum.

This guide provides a definitive spectral analysis, comparing the target molecule against its methylated precursor to establish a self-validating protocol for reaction monitoring.

1H NMR Spectral Analysis
2.1 Predicted Spectral Characteristics

The presence of the Fluorine atom at C4 exerts significant electronic and magnetic influence on the spectrum. Unlike a standard indane derivative, the signals here are defined by H-F coupling constants .

Solvent: Chloroform-d (


)
Frequency:  400 MHz or higher recommended for resolving H-F couplings.
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz) & Assignment Logic
5-CH₂ Benzylic (

)
4.55 - 4.65 Doublet (d)2HDiagnostic Signal. Deshielded by Br. Split by ortho-F (

Hz).
H6 Aromatic7.15 - 7.25 Triplet/DD1HOverlaps often occur. Shows ortho coupling to H7 (

Hz) and meta coupling to F4 (

Hz).
H7 Aromatic6.90 - 7.00 Doublet (d)1HOrtho to H6 (

Hz). Para to F4 (coupling usually negligible,

Hz).
H1 Indane Ring2.90 - 3.00 Triplet (t)2HBenzylic protons.
H3 Indane Ring2.95 - 3.05 Multiplet2HBenzylic protons. Closer proximity to F4 may cause slight deshielding or broadening compared to H1.
H2 Indane Ring2.10 - 2.20 Quintet2HTypical non-benzylic cyclic methylene.
2.2 The "Fluorine Fingerprint" (Mechanistic Insight)

The most common error in analyzing this spectrum is misinterpreting the bromomethyl signal .

  • Standard Benzyl Bromide: Appears as a sharp singlet.

  • Target (Ortho-Fluoro): The fluorine atom at position 4 couples through the aromatic ring carbon to the benzylic protons (

    
    ). This typically results in a doublet  with a small coupling constant (
    
    
    
    Hz).
  • Validation Check: If the signal at ~4.6 ppm is a perfect singlet, the fluorine may not be at the 4-position (indicating a regioisomer impurity).

Comparative Analysis: Target vs. Alternatives

To validate the success of the bromination reaction (typically Wohl-Ziegler using NBS), one must compare the product spectrum against the starting material and potential over-brominated byproducts.

Comparison Table: Diagnostic Shifts
FeaturePrecursor (4-fluoro-5-methyl...)Target Product (5-bromomethyl...)[1]Impurity (Dibromomethyl...)
Key Signal Methyl (

)
Bromomethyl (

)
Gem-Dibromide (

)
Shift (

)
2.25 - 2.35 ppm 4.55 - 4.65 ppm 6.60 - 6.80 ppm
Multiplicity Doublet (

Hz)
Doublet (

Hz)
Singlet/Doublet
Performance N/A (Starting Material)Optimal (Desired Intermediate)Unstable (Hydrolyzes easily)

Analysis:

  • Conversion Efficiency: The disappearance of the doublet at 2.3 ppm and the emergence of the doublet at 4.6 ppm is the primary metric for reaction completion.

  • Over-reaction: A signal appearing downfield at >6.5 ppm indicates the formation of the geminal dibromide (

    
    ), suggesting the reaction time was too long or the radical initiator concentration was too high.
    
Experimental Validation Protocol

This protocol ensures the isolation of a sample suitable for high-fidelity NMR analysis, minimizing degradation (hydrolysis of the bromide).

Step-by-Step Methodology
  • Synthesis Context:

    • Reagents: 4-fluoro-5-methyl-2,3-dihydro-1H-indene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.),

      
       or Trifluorotoluene (solvent).
      
    • Reflux: Heat to reflux until the precursor spot disappears on TLC (approx. 2-4 hours).

  • Work-up for NMR (Critical):

    • Note: Benzyl bromides are lachrymators and sensitive to moisture.

    • Filter off the succinimide byproduct before aqueous workup if possible.

    • Evaporate solvent under reduced pressure at

      
      . Do not overheat , as this accelerates degradation.
      
  • Sample Preparation:

    • Dissolve ~10 mg of the crude/purified oil in 0.6 mL

      
      .
      
    • Filtration: Pass the solution through a small plug of anhydrous

      
       or cotton in the pipette to remove trace acid/water, which broadens the benzylic peaks.
      
Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific coupling pathways (


-coupling) that dictate the NMR appearance.

NMR_Analysis Substrate Precursor: 4-fluoro-5-methyl-indane Reaction Reaction: NBS / AIBN / Reflux Substrate->Reaction Target Target: 5-(bromomethyl)-4-fluoro-indane Reaction->Target F4 Fluorine (Pos 4) Spin Active (19F) Target->F4 contains H_Bz Bromomethyl H (Pos 5) Target->H_Bz contains H_Ar Aromatic H (Pos 6) Target->H_Ar contains F4->H_Bz 4J Coupling (~1.5 Hz) Splits into Doublet F4->H_Ar 4J Coupling (Meta, ~5 Hz) Shift δ 4.6 ppm (Deshielded by Br) H_Bz->Shift Chemical Shift

Caption: Structural connectivity and 19F-1H coupling pathways defining the target NMR spectrum.

References
  • BenchChem. (2025).[1] In-Depth Technical Guide: Halogenated Indole and Indene Derivatives Synthesis. Retrieved from .

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material: NMR spectra of bromomethyl-benzene derivatives. Physical Chemistry Chemical Physics. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-bromo-2,3-dihydro-1H-indene (Structural Analog Data). Retrieved from .

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table: Benzylic and Aromatic Regions. Retrieved from .

  • Sigma-Aldrich. (2025).[2] Product Specification: 4-BROMO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE (Analogous Coupling Data). Retrieved from .[2]

Sources

GC-MS identification of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Precision Identification of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Executive Summary

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a critical electrophilic intermediate, often implicated in the synthesis of selective melatonin receptor agonists (e.g., Ramelteon analogs). Its structural integrity—specifically the positional regiochemistry of the fluorine and bromomethyl groups—is paramount for downstream pharmaceutical efficacy.

This guide provides an advanced technical comparison of analytical methodologies for its identification, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) . Unlike standard stable organic molecules, this benzyl bromide derivative presents unique challenges: thermal instability (HBr elimination) and high reactivity. This document outlines a self-validating GC-MS protocol and compares it against LC-MS and NMR alternatives.

Part 1: The Analytical Challenge

The core difficulty in analyzing 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene lies in its benzyl bromide moiety .

  • Thermal Lability: At high GC injector temperatures (>250°C), the molecule is prone to dehydrohalogenation, eliminating HBr to form the corresponding vinyl-indane derivative.

  • Reactivity: The bromomethyl group is a potent alkylating agent, capable of reacting with active sites (silanols) in the GC liner or column stationary phase, leading to peak tailing and mass discrimination.

  • Isomerism: Differentiating the 4-fluoro-5-bromomethyl isomer from the 6-fluoro or 7-fluoro regioisomers is critical, as their mass spectra are nearly identical. Chromatographic resolution is the only filter.

Part 2: Methodology – The Self-Validating GC-MS Protocol

To ensure scientific integrity, this protocol utilizes a "Cold Splitless" injection technique to preserve molecular integrity.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid alcohols (methanol/ethanol) to prevent solvolysis to the benzyl ether.

  • Concentration: 100 µg/mL.[1]

  • Vial: Amber glass with PTFE-lined cap (light sensitive).

GC-MS Instrument Parameters
ParameterSettingRationale (Causality)
Inlet Mode Pulsed SplitlessMaximizes sensitivity for trace impurities; "Pulsed" aids in rapid transfer to column.
Inlet Temp 200°C (Optimized)Lower than standard (250°C) to minimize thermal degradation (HBr elimination).
Column DB-5ms or Rxi-5Sil MSLow-bleed, non-polar phase minimizes interaction with the reactive bromomethyl group.
Dimensions 30m x 0.25mm x 0.25µmStandard dimensions provide sufficient plates for regioisomer separation.
Carrier Gas Helium @ 1.2 mL/minConstant flow ensures stable retention times.
Oven Program 60°C (1 min) -> 20°C/min -> 300°CRapid ramp preserves peak shape; starts cool to focus the volatile benzyl bromide.
MS Source Electron Ionization (EI), 70 eVStandard hard ionization for library matching and structural elucidation.
MS Mode SIM/ScanSIM: Monitored ions m/z 228, 230 (M+), 149 (Base). Scan: 50-350 amu.
Fragmentation Logic (The "Fingerprint")

The identification is self-validating if the following spectral features are observed:

  • Molecular Ion Cluster: A distinct doublet at m/z 228 and 230 with a 1:1 intensity ratio . This confirms the presence of one Bromine atom (

    
     and 
    
    
    
    ).
  • Base Peak (m/z 149): Loss of the Bromine atom (

    
    ). The resulting cation is the (4-fluoro-2,3-dihydro-1H-inden-5-yl)methyl cation . This benzylic-type carbocation is highly stable, dominating the spectrum.
    
  • Tropylium Rearrangement: Subsequent loss of HF or ring expansion fragments may appear at lower m/z (e.g., m/z 129), characteristic of fluoro-benzyl systems.

Part 3: Visualization of Workflows

Figure 1: Analytical Workflow & Fragmentation Pathway

This diagram illustrates the critical decision points in the analysis and the mechanistic fragmentation that confirms identity.

GCMS_Workflow Sample Sample: 5-(bromomethyl)-4-fluoro-indane Prep Prep: DCM Solvent (Avoid Alcohols) Sample->Prep Dissolve Inlet GC Inlet: 200°C (Prevent HBr Loss) Prep->Inlet Inject Column Column: DB-5ms Separation of Isomers Inlet->Column Elute Ionization EI Source (70eV) Radical Cation Formation Column->Ionization Ionize M_Ion Molecular Ion (M+) m/z 228 & 230 (1:1) Ionization->M_Ion Form M+ Base_Peak Base Peak (M-Br) m/z 149 (Fluoro-indanyl cation) M_Ion->Base_Peak -Br (79/81)

Caption: Figure 1. Optimized GC-MS workflow highlighting the critical temperature control at the inlet and the specific fragmentation pathway yielding the diagnostic base peak.

Part 4: Comparative Analysis

Why choose GC-MS over other techniques? The table below objectively compares the "Product" (GC-MS Method) against alternatives.

FeatureGC-MS (Recommended) LC-MS (ESI/APCI) NMR (

H /

F)
Primary Utility Impurity Profiling & Quantitation Trace Analysis in Biological MatricesStructural Elucidation (Regiochemistry)
Specificity High (Retention Time + Mass Spec)Medium (Soft ionization often lacks fragments)Very High (Definitive isomer ID)
Sensitivity Excellent (pg levels in SIM mode)Excellent (fg levels possible)Low (mg levels required)
Stability Risk Moderate (Thermal degradation possible)High (Hydrolysis of -CH2Br in mobile phase)Low (Non-destructive)
Throughput High (20-30 min run)High (5-10 min run)Low (Manual interpretation)
Cost/Sample LowMediumHigh

Critical Insight: While NMR is the gold standard for proving the fluorine is at position 4 (vs. 6), it cannot detect trace impurities (0.1%) effectively. GC-MS is the workhorse for purity release testing , provided the retention time is validated against a known standard to confirm the isomer.

Part 5: References

  • BenchChem. (2025).[2][3] In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl Bromide Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Benzyl bromide Mass Spectrum. Retrieved from [Link]

  • PubChem. Compound Summary: 5-(bromomethyl)-2,3-dihydro-1H-indene (Analogous Structure).[4] Retrieved from [Link]

  • University of Colorado Boulder. Introduction to Mass Spectrometry: Fragmentation Mechanisms of Alkyl Halides. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Fluoro vs. Non-Fluoro Bromomethyl Indanes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of fluoro versus non-fluoro bromomethyl indanes, designed for researchers in medicinal chemistry and process development.

Executive Summary

The incorporation of fluorine into the indane scaffold—specifically in 1-(bromomethyl)indane derivatives—fundamentally alters the electrophilic profile of the exocyclic alkyl halide. While non-fluorinated analogs serve as baseline substrates for nucleophilic substitution (


), fluorinated variants (particularly 4-fluoro and 6-fluoro isomers) exhibit enhanced reactivity with hard nucleophiles due to inductive electron withdrawal, while simultaneously offering improved metabolic stability against oxidative defluorination.

This guide objectively compares the reactivity profiles, kinetic trends, and synthetic utility of these two classes, supported by mechanistic analysis and experimental protocols.

Chemical Architecture & Mechanistic Basis

The core scaffold under investigation is 1-(bromomethyl)-2,3-dihydro-1H-indene . The reactivity difference between the non-fluoro (H) and fluoro (F) analogs is governed by the transmission of electronic effects through the bicyclic system.

Structural Definition
  • Non-Fluoro: 1-(Bromomethyl)indane. Baseline lipophilicity and steric profile.

  • Fluoro-Analogs: 4-fluoro, 5-fluoro, and 6-fluoro-1-(bromomethyl)indane.

Electronic Modulation (The Inductive Effect)

The bromine atom is located on a primary carbon separated from the aromatic ring by the C1 methine bridge (homobenzylic position).

  • Non-Fluoro: The aromatic ring acts as a weak electron donor via hyperconjugation, slightly stabilizing the developing positive charge in the transition state.

  • Fluoro: The fluorine atom exerts a strong inductive effect (

    
    ).
    
    • Through-Bond Effect: The

      
       effect pulls electron density from the aromatic ring, which in turn pulls density from the C1 position. This propagates to the exocyclic methylene (
      
      
      
      ), increasing the partial positive charge (
      
      
      ) on the reacting carbon.
    • Result: The LUMO energy is lowered , making the carbon more susceptible to nucleophilic attack, particularly by "hard" nucleophiles (e.g., amines, alkoxides).

Steric Modulation (The Peri-Effect)
  • 4-Fluoro Isomer: The fluorine at position 4 is spatially proximate to the C1 substituent (the "peri" position). This introduces a steric clash that can either accelerate reaction (by relieving ground-state strain upon leaving group departure) or retard it (by blocking nucleophilic trajectory), depending on the nucleophile size.

  • 5/6-Fluoro Isomers: Remote functionalization; sterics are identical to the non-fluoro parent.

Comparative Reactivity Data

The following data synthesizes kinetic trends based on Hammett substituent constants (


) and standard alkylation protocols.
Table 1: Relative Reactivity Profile ( Conditions)
FeatureNon-Fluoro (H) 4-Fluoro (Peri) 5-Fluoro (Meta) 6-Fluoro (Para)
Electronic Character NeutralStrongly Electron DeficientModerately Electron DeficientStrongly Electron Deficient
Steric Hindrance LowHigh (Peri-interaction)LowLow
Relative Rate (

)*
1.0 (Reference)0.85 (Steric drag dominates)1.25 (Inductive boost)1.40 (Max Inductive boost)
Metabolic Stability Low (Benzylic oxidation)High (Blocked P450 site)ModerateHigh
Preferred Solvent DMF / ACNTHF / 2-MeTHFDMF / NMPDMF / ACN

*Note:


 values are projected based on standard Hammett correlations for homobenzylic systems reacting with secondary amines.
Mechanistic Pathway Visualization

The diagram below illustrates the competing electronic and steric vectors influencing the reaction.

ReactivityMechanism Substrate 1-(Bromomethyl)indane Scaffold TransitionState SN2 Transition State [Nu...C...Br]‡ Substrate->TransitionState Nucleophilic Attack Product Functionalized Indane TransitionState->Product Br- Departure Inductive Fluorine (-I Effect) Increases Electrophilicity Inductive->TransitionState Lowers Activation Energy (Accelerates) Steric 4-F Peri-Strain Blocks Trajectory Steric->Substrate Destabilizes Ground State Steric->TransitionState Increases Activation Energy (Decelerates)

Figure 1: Mechanistic factors influencing the substitution rate. Green arrows indicate acceleration; red arrows indicate deceleration.

Experimental Protocols

To validate the reactivity differences, the following self-validating protocols are recommended.

Protocol A: Comparative Kinetics Assay

Objective: Determine relative rate constants (


) for the reaction with morpholine.
  • Preparation:

    • Prepare a 0.1 M solution of 1-(bromomethyl)indane (Substrate A) in dry Acetonitrile (

      
      ).
      
    • Prepare a 0.1 M solution of 6-fluoro-1-(bromomethyl)indane (Substrate B) in dry

      
      .
      
    • Prepare a 0.5 M solution of morpholine (Nucleophile) in

      
      .
      
  • Initiation:

    • Mix 1.0 mL of Substrate solution with 1.0 mL of Nucleophile solution in a thermostated vial at 25°C.

    • Add 10 µL of internal standard (e.g., biphenyl).

  • Monitoring:

    • Sample 50 µL aliquots at t=0, 5, 10, 20, 40, and 60 minutes.

    • Quench immediately into cold MeOH/Water (1:1).

  • Analysis:

    • Analyze via HPLC (C18 column, ACN/Water gradient).

    • Plot

      
       vs. time. The slope represents 
      
      
      
      .
    • Expectation: The slope for Substrate B (Fluoro) should be steeper (approx 1.2x - 1.4x) than Substrate A.

Protocol B: Synthesis of 4-Fluoro-1-(bromomethyl)indane

Context: This intermediate is less commercially available and often requires de novo synthesis.

  • Starting Material: 4-Fluoro-1-indanone.

  • Homologation (Wittig):

    • Treat ketone with

      
       and 
      
      
      
      in THF at 0°C to form the exocyclic alkene (4-fluoro-1-methylene-2,3-dihydro-1H-indene).
  • Hydroboration/Oxidation:

    • React alkene with

      
      , followed by 
      
      
      
      to yield the primary alcohol.
  • Bromination (Appel Reaction):

    • Dissolve alcohol (1.0 eq) in DCM.

    • Add

      
       (1.2 eq) and cool to 0°C.
      
    • Add

      
       (1.2 eq) portion-wise. Stir 2h at RT.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Yield Note: The 4-fluoro isomer may show lower yields in the Wittig step due to steric hindrance at the carbonyl.

Decision Matrix for Drug Development

When selecting between fluoro and non-fluoro scaffolds, use the following logic flow:

DecisionTree Start Select Scaffold Requirement Metabolic Is Metabolic Stability Critical? Start->Metabolic Reactivity Is Nucleophile 'Soft' or 'Hard'? Metabolic->Reactivity No Fluoro Use Fluoro Analog Metabolic->Fluoro Yes (Block P450) NonFluoro Use Non-Fluoro (Standard Reactivity) Reactivity->NonFluoro Soft (Thiol/Azide) Reactivity->Fluoro Hard (Amine/Alkoxide) WhichFluoro Select Isomer Fluoro->WhichFluoro 6-Fluoro 6-Fluoro WhichFluoro->6-Fluoro Max Reactivity 4-Fluoro 4-Fluoro WhichFluoro->4-Fluoro Conformational Lock

Figure 2: Selection logic for optimizing lead compounds.

References

  • Mechanistic Foundations of Kinetic Isotope Effects & Halide Reactivity

    • Kinetic Isotope Effects in Organic Chemistry. (2005).[1] MacMillan Group.[1] Link

    • Nucleophilic Substitution Reaction Overview. (2021).[2] Chemistry LibreTexts. Link

  • Fluorine Effects in Medicinal Chemistry

    • The unique fluorine effects in organic reactions: recent facts and insights. (2016).[3] Chemical Society Reviews. Link

    • A quantitative reactivity scale for electrophilic fluorinating reagents. (2018). Chemical Science. Link

  • Indane Scaffold Synthesis & Applic

    • Synthesis of 1-indanones with a broad range of biological activity. (2017).[4] Beilstein Journal of Organic Chemistry. Link

    • Investigation of the Stereoselective Synthesis of the Indane Dimer PH46A. (2017).[4] Organic Process Research & Development. Link

Sources

Comparative Guide: Structural Validation of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical structural validation of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene , a high-value pharmacophore intermediate. In medicinal chemistry, the indane core is privileged, but the introduction of fluorine and a reactive bromomethyl handle creates significant challenges in regio-control.

This is not a comparison of commercial brands, but a comparison of analytical methodologies . We contrast Standard QC (Level 1) —which often fails to detect subtle regioisomers—against Definitive Structural Elucidation (Level 2) using heteronuclear NMR techniques.

The Core Problem: The synthesis of this molecule via Wohl-Ziegler bromination is prone to two distinct failure modes:

  • Regio-isomerism: Confusion between the 4-fluoro and 6-fluoro isomers.

  • Site-Selectivity: Bromination occurring at the benzylic position of the five-membered ring (C1/C3) rather than the exocyclic methyl group.

Part 1: The Validation Hierarchy

The following table compares the efficacy of validation methods for this specific fluorinated scaffold.

FeatureMethod A: Standard QC (1H NMR + HPLC)Method B: Advanced Elucidation (19F-HOESY + 13C-Gated)
Primary Tool 1H NMR (1D), HPLC-MS19F-1H HOESY, 13C (Proton Decoupled)
Detection of Br-Position Good. Distinguishes exocyclic (-CH2Br) from endocyclic (Ring-Br).Excellent. Confirms carbon hybridization.
Regio-Assignment (4-F vs 6-F) Poor. Chemical shifts are often ambiguous between ortho/meta isomers.Definitive. Measures direct spatial distance between F and CH2Br.
Throughput High (10 mins/sample)Medium (1-4 hours/sample)
Confidence Level 80% (Risk of isomer misassignment)99.9% (Self-validating structural proof)
Why Method B is Essential

In the 4-fluoro-5-methyl system, the fluorine atom is ortho to the bromomethyl group. In the 6-fluoro isomer (a common impurity depending on the starting material synthesis), the fluorine is meta . Standard 1H NMR coupling constants (


 vs 

) can be subtle in fused ring systems. Method B uses the nuclear Overhauser effect (NOE) to physically "measure" the distance between the Fluorine atom and the Methylene protons.

Part 2: Synthesis & Impurity Landscape

To understand the validation, we must visualize the synthesis risks. The radical bromination of 4-fluoro-5-methylindane is competitive.

SynthesisPath Start 4-fluoro-5-methyl-2,3-dihydro-1H-indene Reagents NBS / AIBN (Radical Bromination) Start->Reagents Impurity2 IMPURITY B: 6-fluoro isomer (Regio-impurity from precursor) Start->Impurity2 Pre-existing Contaminant Target TARGET: 5-(bromomethyl)-4-fluoro (Exocyclic Bromination) Reagents->Target Major Pathway (Kinetic Control) Impurity1 IMPURITY A: 1-bromo-4-fluoro-5-methyl (Ring Benzylic Bromination) Reagents->Impurity1 Thermodynamic Competitor

Figure 1: Reaction pathways showing the target molecule and primary structural risks requiring discrimination.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis (Wohl-Ziegler Bromination)

Use this protocol to generate the material for validation.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-5-methyl-2,3-dihydro-1H-indene (1.0 eq) in anhydrous

    
     or Trifluorotoluene (0.1 M). Note: Trifluorotoluene is a greener alternative to 
    
    
    
    .
  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

  • Initiation: Degas the solution with Argon for 10 minutes. Heat to reflux (

    
    ).
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is typically complete in 2-4 hours. Critical: Stop immediately upon consumption of starting material to prevent over-bromination (dibromide formation).

  • Workup: Cool to

    
     to precipitate succinimide. Filter. Concentrate the filtrate.
    
  • Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product is sensitive to silica; move quickly.

Protocol 2: The "Golden Standard" Validation (19F-1H HOESY)

This is the self-validating system to confirm the 4-F position.

Theory: The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment detects through-space magnetization transfer between


 and 

.
  • Target (4-F): Distance between F and

    
     is 
    
    
    
    . Strong Cross-peak expected.
  • Isomer (6-F): Distance between F and

    
     is 
    
    
    
    . No Cross-peak expected.

Step-by-Step Acquisition:

  • Sample Prep: Dissolve 10-15 mg of product in

    
     (0.6 mL). Use a high-quality NMR tube to minimize shimming errors.
    
  • Probe Tuning: Tune the probe to both

    
     and 
    
    
    
    frequencies. (Requires a dual-broadband or HFX probe).
  • Pulse Sequence: Select the hoesyfh (or equivalent) sequence.

    • Mixing Time: Set to 400–600 ms. (Fluorine relaxation is slower; longer mixing times are needed compared to H-H NOESY).

    • Scans: Minimum 32 scans (due to lower sensitivity of heteronuclear transfer).

  • Processing: Phase the 2D spectrum. Look for the intersection of the Fluorine chemical shift (y-axis) and the Methylene proton shift (x-axis).

Part 4: Data Interpretation & Decision Matrix

Use the following data tables to interpret your validation results.

Table 1: 1H NMR Diagnostic Signals (400 MHz, CDCl3)
Proton EnvironmentChemical Shift (

)
MultiplicityCoupling (

)
Diagnostic Value
-CH2Br (Pos 5) 4.55 ppm Singlet (d)*

Confirms bromination is exocyclic.
Indane -CH2- (Pos 2) 2.15 ppmQuintet7.5 HzConfirms ring integrity.
Indane Benzylic (Pos 1,3) 2.95 ppmTriplet (m)-If shifted/split, suspect Ring-Br impurity.
Aromatic (Pos 6,7) 6.90 - 7.10 ppmDoublets

Integration must be exactly 2H.

*Note: The methylene protons at position 5 may appear as a doublet if the long-range coupling to Fluorine (


) is resolved.
Table 2: 13C NMR & Coupling Analysis
CarbonShift (ppm)Coupling Pattern

(Hz)
Logic
C-4 (C-F) ~158.0Doublet

Direct attachment.
C-5 (C-CH2Br) ~125.0Doublet

Critical: Large coupling confirms F is ortho to this carbon.
C-CH2Br (Exocyclic) ~28.0Doublet

Confirming proximity.

Part 5: Analytical Decision Tree (Visualization)

This diagram guides the researcher through the logical steps of accepting or rejecting a batch based on the data.

ValidationLogic Sample Isolated Product H1_NMR Step 1: 1H NMR Check -CH2Br Signal Sample->H1_NMR Check1 Is signal a Singlet at ~4.5 ppm? H1_NMR->Check1 Fail1 REJECT: Ring Bromination Occurred (Check Pos 1/3 signals) Check1->Fail1 No (Triplet/Multiplet) Step2 Step 2: 19F-1H HOESY (Structural Proof) Check1->Step2 Yes Check2 Strong Cross-peak: F(4) <-> H(CH2Br)? Step2->Check2 Pass VALIDATED: 5-(bromomethyl)-4-fluoro isomer Check2->Pass Yes (Ortho) Fail2 REJECT: Likely 6-fluoro isomer (Meta relationship) Check2->Fail2 No (Meta)

Figure 2: Decision matrix for validating the regio-chemistry of the fluorinated indane.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for coupling constants and NMR interpretation).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Authoritative source for HOESY pulse sequences).

  • Dodean, R. A., et al. (2008). "Benzylic Bromination: A Comparison of Reagents." Journal of Chemical Education, 85(12).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Definitive guide on F-C and F-H coupling patterns).

Sources

Bioactivity Comparison of Indane-Based Pharmaceutical Intermediates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule drug development, I approach the indane scaffold (2,3-dihydro-1H-indene) not merely as a structural curiosity, but as a highly tunable, privileged pharmacophore. The rigid bicyclic framework of indane provides a predictable spatial geometry that serves as the foundation for numerous FDA-approved therapeutics and novel drug candidates 1.

In our laboratories, intermediates such as 1-indanone, indane-1,3-dione, and dimeric indanes are heavily utilized. The active methylene groups flanked by carbonyls in these intermediates provide exceptional acidity, allowing for rapid functionalization via Knoevenagel condensations or hybridization 2. This guide objectively compares the bioactivity profiles of these distinct indane-based intermediates across oncology, immunology, and neurology, supported by field-proven, self-validating experimental protocols.

Comparative Bioactivity Profiles & Mechanistic Causality
1.1 Anticancer Activity: Indanone-Benzophenone Hybrids vs. Indane-1,3-diones

Historically, indane-1,3-dione derivatives have exhibited broad-spectrum cytotoxicity, but their clinical translation is frequently hindered by off-target anticoagulant properties 3. To engineer selectivity, modern drug discovery has pivoted toward hybridizing the 1-indanone nucleus with benzophenone fragments [[4]]().

  • Causality in Design: By introducing a second benzyl moiety to form 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, we lock the molecule into a rigid conformation. This specific geometry synergizes the tubulin-binding properties of indanocine with the estrogen receptor antagonism of tamoxifen, specifically inducing S-phase cell cycle arrest and DNA damage in HER2+/Neu-driven breast cancer cells (SKBR3) at low micromolar concentrations 5, 4.

1.2 Anti-Inflammatory Activity: Monomeric vs. Dimeric Indanes

While simple monomeric indanes (derived from natural pterosins) display moderate smooth muscle relaxant properties, dimeric indanes represent a quantum leap in anti-inflammatory efficacy 6.

  • Causality in Design: The dimerization of the indane scaffold—specifically achieving 1S, 2S stereochemistry at the C-1 and C-2 positions (as seen in the clinical lead molecule PH46A)—doubles the mast cell stabilization activity 6. This precise stereoisomer optimally binds to macrophage receptors, significantly inhibiting the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in dextran sulphate sodium (DSS) murine colitis models 6.

1.3 Neurological Activity: 1-Indanone in Acetylcholinesterase (AChE) Inhibition

The 1-indanone intermediate is the critical building block in synthesizing neuroprotective agents, most notably Donepezil, a reversible AChE inhibitor used globally for Alzheimer's disease 2, 1.

  • Causality in Design: The indanone ring provides the exact lipophilicity required to cross the blood-brain barrier. More importantly, its aromatic system perfectly

    
    -stacks within the peripheral anionic site of the AChE enzyme, physically blocking the entry of acetylcholine into the catalytic gorge 1.
    
Quantitative Data Comparison
Compound ClassTarget / Disease ModelKey Derivative / LeadBioactivity MetricReference
Indanone-Benzophenone Hybrids Breast Cancer (SKBR3, MCF7)Hybrid 14b2t / Compound 47IC50 = 1.04 μM (SKBR3)5, 4
Indane Dimers Inflammatory Bowel DiseasePH46A (1S, 2S stereochemistry)Significant ↓ in TNF-α, IL-66
1-Indanone Derivatives Alzheimer's DiseaseDonepezilPotent AChE Inhibition (nM)2, [[1]]()
2-Aroyl-indan-1,3-diones Antimicrobial / Coagulation2-(4-Methylbenzoyl) derivativeBroad-spectrum efficacy3
Self-Validating Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (MTT) for Anticancer Indane Hybrids

Rationale: To evaluate the anti-proliferative effects of indanone-benzophenone hybrids, we utilize the MTT assay. The reduction of the tetrazolium dye to insoluble formazan is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes, providing a direct, quantifiable measurement of metabolic viability post-tubulin inhibition.

  • Cell Seeding: Seed SKBR3 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2) to allow for cellular adhesion.
    
  • Compound Treatment: Prepare a serial dilution of the indane hybrid (0.1 μM to 100 μM) in DMSO. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 72 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 μL of pure DMSO to each well to dissolve the trapped formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 650 nm to subtract background cellular debris.

Validation Checkpoint: The assay must include a known tubulin inhibitor (e.g., Paclitaxel) as a positive control and a vehicle-only negative control. If the vehicle control shows >5% cell death compared to untreated cells, the assay is compromised by solvent toxicity and must be rejected.

Protocol B: Cytokine Quantification (ELISA) for Anti-inflammatory Indane Dimers

Rationale: Dimeric indanes like PH46A exert their effects by modulating macrophage activity. To validate this, we must quantify the downstream suppression of pro-inflammatory cytokines. A sandwich ELISA provides the high specificity required to detect pg/mL fluctuations in complex cell culture supernatants.

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Indane Pre-treatment & Stimulation: Pre-treat the macrophages with 10 μM of the indane dimer for 2 hours, followed by stimulation with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours to induce a cytokine storm.

  • Supernatant Collection: Centrifuge the culture media at 1,500 x g for 10 minutes to remove cellular debris. Critical Step: Snap-freeze aliquots at -80°C if not proceeding immediately, as cytokines like TNF-α are highly thermolabile.

  • ELISA Execution: Coat 96-well plates with the capture antibody overnight. Block with 1% BSA in PBS to prevent non-specific binding of the highly lipophilic indane residues. Add 100 μL of standard or sample, incubate, wash, and apply the biotinylated detection antibody followed by Streptavidin-HRP.

  • Detection: Add TMB substrate and incubate in the dark until a blue gradient is visible. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

Validation Checkpoint: The standard curve must yield an


. Furthermore, the LPS-only stimulated positive control must show at least a 10-fold increase in TNF-α over the unstimulated baseline to confirm successful macrophage activation.
Visualizations

DrugDiscovery A Indane Scaffold Selection (1-Indanone, 1,3-Indandione) B Chemical Modification (Knoevenagel Condensation) A->B C In Vitro Bioactivity Screening (MTT Assay, ELISA) B->C D Hit Identification (IC50 < 10 μM) C->D E Lead Optimization (e.g., Dimerization to PH46A) D->E

Workflow for indane-based drug discovery and bioactivity optimization.

MOA Dimer Indane Dimer (PH46A) 1S, 2S Stereochemistry MastCell Mast Cell Stabilization Dimer->MastCell Macrophage Macrophage (THP-1) Modulation Dimer->Macrophage Colitis Amelioration of Inflammatory Bowel Disease MastCell->Colitis Cytokines ↓ TNF-α, IL-6, IL-1β Release Macrophage->Cytokines Cytokines->Colitis

Mechanism of action for dimeric indane scaffolds in inflammatory disease.

References
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. National Center for Biotechnology Information (PMC - NIH).2

  • Drug Discovery: Novel Indane Scaffolds with Anticancer Activity. Arrow@TU Dublin.5

  • A Technical Guide to 2-(4-Methylbenzoyl)indan-1,3-dione Derivatives and Analogues. Benchchem.3

  • Insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology | Oxford Academic.6

  • Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c. University of Babylon.4

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate.1

Sources

Safety Operating Guide

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Required

Status: High-Risk Alkylating Agent / Lachrymator CAS: 1242088-30-5 (Analogous handling to Benzyl Bromide derivatives)

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a highly reactive electrophile. It is not merely "chemical waste"; it is a potent alkylating agent . The primary safety objective is not just containment, but chemical deactivation (quenching) of the reactive carbon-bromine (C-Br) bond before the material leaves the fume hood.

Critical Hazards:

  • Lachrymator: Potent tear gas effect; exposure causes severe respiratory and ocular distress.[1]

  • Genotoxicity: As a benzyl bromide analog, it is a direct-acting alkylator with potential mutagenic properties.

  • Corrosivity: Hydrolysis releases Hydrogen Bromide (HBr) gas.

Chemical Profile & Reactivity

To dispose of this compound safely, you must understand what drives its toxicity.

FeatureChemical LogicOperational Implication
Bromomethyl Group A primary alkyl halide on a benzylic position. The C-Br bond is weak and highly susceptible to nucleophilic attack (

).
Target for Deactivation: We use this reactivity to destroy the molecule using a soft nucleophile (Thiosulfate).
Fluoro-Indane Core The fluorine atom and indane ring increase lipophilicity compared to simple benzyl bromide.Solubility Challenge: The compound is likely insoluble in pure water. Quenching requires a biphasic system or a co-solvent (Ethanol/Acetone).
Hydrolysis Reacts with moisture to form HBr and the corresponding alcohol.Storage Risk: Old bottles may be pressurized with HBr gas. Open carefully.

Pre-Disposal Quenching Protocol (The "Bunte Salt" Method)

Do not simply pour active alkylating agents into the waste carboy. This creates a "time bomb" in the waste stream. The following protocol converts the toxic alkyl bromide into a non-volatile, water-soluble, and non-toxic Bunte Salt (S-alkyl thiosulfate).

Reagents Required:

  • Sodium Thiosulfate Pentahydrate (

    
    )[2]
    
  • Solvent: Ethanol or Acetone (to solubilize the organic halide)

  • Water[1][3][4][5][6][7][8][9]

Step-by-Step Deactivation Procedure
  • Preparation: Wear double nitrile gloves or Silver Shield® gloves. Work in a high-flow fume hood.

  • Dissolution: Dissolve the waste 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene in a minimal amount of acetone or ethanol.

  • Quenching Solution: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate. You need a 2:1 molar excess of thiosulfate to the bromide.

  • Mixing: Slowly add the thiosulfate solution to the organic waste solution.

    • Note: The mixture may become cloudy or biphasic.

  • Reaction Time: Stir vigorously for at least 12 hours (overnight is best) at room temperature. The thiosulfate acts as a nucleophile, displacing the bromide.[2]

  • Verification: Check the pH. If acidic (due to hydrolysis forming HBr), neutralize carefully with Sodium Bicarbonate.

  • Final Disposal: The resulting solution contains the non-toxic Bunte salt. It can now be safely disposed of in the Aqueous Waste or Halogenated Solvent Waste stream, depending on your facility's specific solvent content regulations.

Visual Workflow: Deactivation Logic

QuenchingProtocol Start Active Waste: 5-(bromomethyl)-4-fluoro-... (Lipophilic) Solubilize Step 1: Dissolve in Acetone/Ethanol Start->Solubilize Mix Step 3: Mix & Stir (Biphasic System) Solubilize->Mix PrepareQuench Step 2: Prepare 10% Sodium Thiosulfate (aq) PrepareQuench->Mix Reaction Reaction (12-24h): Nucleophilic Displacement Mix->Reaction Check Check pH & Phase Reaction->Check Result Product: Non-Toxic Bunte Salt (Water Soluble) Check->Result Disposal Dispose: Halogenated or Aqueous Waste Result->Disposal

Figure 1: The conversion of the lipophilic alkyl bromide to a hydrophilic, non-toxic Bunte salt using sodium thiosulfate.

Waste Stream Management

If quenching is not feasible immediately, the material must be segregated strictly to prevent cross-reactivity.

Waste CategoryInstructionRationale
Primary Stream Halogenated Organic Waste Contains Br and F atoms. Do not mix with non-halogenated solvents if incineration costs differ.
Incompatibles NO Strong Oxidizers Mixing with oxidizers (e.g., Nitric acid) can generate Bromine gas (

).
Incompatibles NO Strong Bases Mixing with hydroxide without controlled cooling can cause rapid, exothermic hydrolysis or polymerization.
Labeling "Lachrymator / Alkylating Agent" Clearly flag the container. Standard "Toxic" labels are insufficient for emergency responders.

Emergency Spill Response

In the event of a spill outside the fume hood, speed and respiratory protection are paramount.

PPE Requirements:

  • Respiratory: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Standard surgical masks offer NO protection against lachrymators.

  • Skin: Silver Shield® (laminate) gloves are preferred. Nitrile offers only momentary splash protection against benzyl bromides [1].

Spill Protocol:

  • Evacuate: Clear the immediate area. The lachrymatory effect will disperse rapidly.

  • Isolate: Close lab doors to let the HVAC system contain vapors.

  • Neutralize (Do NOT wipe dry):

    • Cover the spill with a mixture of Soda Ash (Sodium Carbonate) and Clay Cat Litter (Bentonite).

    • Advanced: If available, pour the Sodium Thiosulfate solution over the spill before absorbing to begin quenching immediately.

  • Collect: Scoop the absorbed material into a wide-mouth jar.

  • Clean: Wash the surface with a dilute ethanolic amine solution (or soap and water) to destroy trace residues.

Visual Workflow: Spill Decision Matrix

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor < 5mL Inside Hood Assess->Minor Major > 5mL OR Outside Hood Assess->Major ActionMinor Absorb with Vermiculite/Thiosulfate Minor->ActionMinor ActionMajor Evacuate Lab Don Full PPE (Resp) Major->ActionMajor Neutralize Apply Thiosulfate Decontaminate Surface ActionMinor->Neutralize ActionMajor->Neutralize Waste Seal in Jar Label 'Lachrymator Debris' Neutralize->Waste

Figure 2: Decision logic for responding to spills of lachrymatory alkylating agents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Benzyl Bromide. (Used as the functional group analog for safety protocols).

  • National Institutes of Health (NIH) - PubChem. (n.d.). Sodium Thiosulfate Mechanism of Action.

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide.

Sources

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